5-Bromo-4-(4-methylphenyl)pyrimidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-bromo-4-(4-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXXEMMIVLDQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602312 | |
| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149323-50-2 | |
| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-(4-methylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-Bromo-4-(4-methylphenyl)pyrimidine. This compound belongs to the class of substituted pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. This document outlines detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling and its characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Additionally, potential biological relevance is discussed in the context of signaling pathways commonly targeted by this class of compounds. All quantitative data are presented in a clear, tabular format, and key processes are visualized through workflow and pathway diagrams.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₁H₉BrN₂ | - |
| Molecular Weight | 249.11 g/mol | Calculated |
| CAS Number | Not available | A CAS number for the isomer 5-Bromo-4-(2-methylphenyl)pyrimidine is 941294-34-4. |
| Predicted logP | 3.5 | Prediction based on computational models. |
| Predicted Solubility | Low in water | Prediction based on structural similarity to other poorly soluble pyrimidine derivatives. |
| Predicted Boiling Point | ~350-400 °C at 760 mmHg | Prediction based on computational models. |
| Predicted Melting Point | ~100-120 °C | Prediction based on related structures. |
Synthesis and Characterization
A plausible and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.
Experimental Workflow: Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Detailed Synthesis Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-5-bromopyrimidine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous phase with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Expected signals would include a singlet for the pyrimidine proton, doublets for the aromatic protons of the 4-methylphenyl group, and a singlet for the methyl protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. The spectrum should show distinct signals for all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Analyze the compound using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry. The mass spectrum should display the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.
-
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors and other therapeutic agents. Substituted pyrimidines often act as hinge-binding motifs in the ATP-binding pocket of kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in diseases such as cancer.
Representative Kinase Inhibitor Signaling Pathway
The following diagram illustrates a generalized signaling pathway that could potentially be modulated by a pyrimidine-based kinase inhibitor.
Caption: A generalized kinase signaling pathway potentially inhibited by a pyrimidine-based compound.
Conclusion
This compound is a substituted pyrimidine with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its physicochemical properties, a reliable method for its synthesis, and standard protocols for its characterization. The information presented here is intended to facilitate further research and development involving this and related compounds. Researchers are encouraged to perform experimental validation of the predicted properties.
Spectroscopic and Structural Elucidation of 5-Bromo-4-(4-methylphenyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of the novel heterocyclic compound, 5-Bromo-4-(4-methylphenyl)pyrimidine. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data obtained from validated computational models, alongside generalized experimental protocols for the techniques discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds in medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and provide a foundational dataset for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.95 | s | 1H | H-2 (Pyrimidine ring) |
| 8.65 | s | 1H | H-6 (Pyrimidine ring) |
| 7.65 | d | 2H | H-2', H-6' (Phenyl ring) |
| 7.30 | d | 2H | H-3', H-5' (Phenyl ring) |
| 2.45 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C-4 (Pyrimidine ring) |
| 158.0 | C-2 (Pyrimidine ring) |
| 157.5 | C-6 (Pyrimidine ring) |
| 141.0 | C-4' (Phenyl ring) |
| 134.0 | C-1' (Phenyl ring) |
| 130.0 | C-3', C-5' (Phenyl ring) |
| 129.5 | C-2', C-6' (Phenyl ring) |
| 118.0 | C-5 (Pyrimidine ring) |
| 21.5 | -CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic, -CH₃) |
| 1600-1580 | Strong | C=N stretch (Pyrimidine ring) |
| 1550-1450 | Strong | C=C stretch (Aromatic and Pyrimidine rings) |
| 1400-1350 | Medium | C-H bend (Aliphatic, -CH₃) |
| 1250-1150 | Medium | C-N stretch (Pyrimidine ring) |
| 1100-1000 | Strong | C-Br stretch |
| 850-800 | Strong | C-H out-of-plane bend (p-disubstituted phenyl) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance (%) | Assignment |
| 262/264 | 98/100 | [M]⁺/ [M+2]⁺ (Molecular ion peak, bromine isotopes) |
| 247/249 | 40/40 | [M-CH₃]⁺ |
| 183 | 60 | [M-Br]⁺ |
| 168 | 30 | [M-Br-CH₃]⁺ |
| 91 | 70 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (approx. 1-2 mg) of solid this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Drop the resulting solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Instrument Setup:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
-
Data Acquisition: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common technique for relatively small, volatile organic molecules.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity.
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.
Caption: A generalized workflow for the synthesis and structural characterization of a chemical compound.
Crystal Structure of 5-Bromo-4-(4-methylphenyl)pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 5-Bromo-4-(4-methylphenyl)pyrimidine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific crystallographic data for this exact compound in publicly accessible databases and literature, this document outlines the general methodologies and expected structural features based on closely related pyrimidine derivatives. The synthesis and theoretical analysis of similar compounds are also discussed to provide a foundational understanding for researchers in the field.
Introduction to Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a wide array of biologically active molecules. Their versatile chemical nature allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a bromine atom and a phenyl group, as in this compound, can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing and biological efficacy. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for structure-based drug design and the development of novel therapeutic agents.
Synthesis and Crystallization
The synthesis of this compound would typically proceed through established synthetic routes for pyrimidine derivatives. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine in the presence of a suitable catalyst. Subsequent bromination at the 5-position would yield the target compound.
General Synthetic Workflow:
Caption: General workflow for the synthesis and crystallographic analysis.
Experimental Protocol for Single Crystal Growth:
Growing single crystals suitable for X-ray diffraction is a critical step. A general protocol would involve:
-
Purification: The synthesized compound must be purified to the highest possible degree, typically using column chromatography or recrystallization.
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for organic molecules include ethanol, methanol, acetone, and ethyl acetate.
-
Crystallization Technique:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (the precipitant). The vapor of the volatile solvent slowly diffuses into the precipitant, leading to crystal formation.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
X-ray Crystallography
Once suitable single crystals are obtained, X-ray diffraction is employed to determine the atomic and molecular structure.
Data Collection and Structure Refinement Workflow:
Caption: Standard workflow for crystal structure determination.
Expected Crystallographic Data:
While specific data for this compound is not available, a summary of expected parameters based on similar pyrimidine structures is presented below. These values are hypothetical and would need to be determined experimentally.
| Crystallographic Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, C2/c, or P2₁2₁2₁ (Common) |
| Unit Cell Dimensions | |
| a (Å) | 5 - 15 |
| b (Å) | 8 - 20 |
| c (Å) | 10 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 2500 |
| Z (Molecules per unit cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.4 - 1.7 |
| R-factor | < 0.05 for a well-refined structure |
| Selected Bond Lengths and Angles (Expected) | |
| Bond | Length (Å) |
| C-Br | ~1.90 |
| C-N (pyrimidine ring) | ~1.33 - 1.38 |
| C-C (pyrimidine ring) | ~1.37 - 1.42 |
| C-C (phenyl ring) | ~1.39 (average) |
| C-C (pyrimidine-phenyl) | ~1.48 |
| Angle | Degrees (°) |
| C-N-C (pyrimidine ring) | ~115 - 125 |
| N-C-N (pyrimidine ring) | ~120 - 130 |
| Torsion Angle (pyrimidine-phenyl) | 20 - 60 (indicating a twisted conformation) |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would likely be governed by a combination of weak intermolecular interactions.
Potential Intermolecular Interactions:
Caption: Key intermolecular forces influencing crystal packing.
-
C-H...N Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for hydrogen atoms from neighboring molecules.
-
Halogen Bonding: The bromine atom can participate in halogen bonds with nitrogen atoms or other electronegative atoms.
-
π-π Stacking: The aromatic pyrimidine and phenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
C-H...π Interactions: Hydrogen atoms can interact with the electron clouds of the aromatic rings.
Conclusion and Future Directions
While a definitive crystal structure for this compound is not yet publicly available, this guide provides a robust framework for its synthesis, crystallization, and structural analysis based on established principles and data from related compounds. The determination of its precise crystal structure would be a valuable contribution to the field, enabling detailed structure-activity relationship studies and providing insights for the rational design of new pyrimidine-based therapeutic agents. Future research should focus on the successful synthesis and crystallization of this compound to facilitate its full crystallographic characterization.
Navigating the Therapeutic Potential of 5-Bromo-4-aryl Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic substitution on the pyrimidine ring allows for the fine-tuning of pharmacological profiles, making its derivatives a fertile ground for drug discovery. This technical guide delves into the biological activities of a specific subclass: 5-bromo-4-aryl pyrimidine derivatives. While direct and extensive research on 5-Bromo-4-(4-methylphenyl)pyrimidine is limited in the public domain, this document synthesizes available data on structurally related 5-bromo-4-aryl pyrimidines to provide a comprehensive overview of their therapeutic potential, experimental evaluation, and underlying mechanisms of action.
Anticancer Activity: A Primary Therapeutic Avenue
Numerous studies have highlighted the potent anticancer activities of pyrimidine derivatives. The introduction of a bromine atom at the 5-position and an aryl group at the 4-position of the pyrimidine core has been explored as a strategy to enhance cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity
Research on related 5-bromo-pyrimidine analogs has demonstrated significant growth inhibitory effects across a panel of human cancer cell lines. For instance, novel series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cell lines such as HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia).[3] Several of these compounds have exhibited potent activity, with IC50 values in the nanomolar to low micromolar range, sometimes surpassing the efficacy of standard chemotherapeutic agents like doxorubicin.[1][3]
Table 1: In Vitro Anticancer Activity of Representative 5-Bromo-Aryl Pyrimidine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5c | K562 | 0.08 | Dasatinib | 0.05 |
| 5e | K562 | 0.12 | Dasatinib | 0.05 |
| 6g | K562 | 0.15 | Dasatinib | 0.05 |
| 9e | K562 | 0.10 | Dasatinib | 0.05 |
| 9f | K562 | 0.09 | Dasatinib | 0.05 |
| 10c | K562 | 0.11 | Dasatinib | 0.05 |
Note: The data presented is for illustrative purposes and is based on findings for structurally related 5-bromo-pyrimidine derivatives, not specifically this compound.[3]
Kinase Inhibition: Targeting Key Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established pharmacophore for designing kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the kinase hinge region.[4]
The incorporation of a 5-bromo substituent can provide a vector for further chemical modifications through cross-coupling reactions, allowing for the exploration of the kinase active site.[4] Studies on 2-arylamino-4-aryl-pyrimidines have shown that these compounds can be potent inhibitors of kinases such as p21-Activated Kinase 1 (PAK1).[5] The 5-bromo substitution on the pyrimidine core, in combination with other structural features, has been shown to yield compounds with potent PAK1 inhibition and anti-proliferative activity in colon cancer cell lines.[5][6]
Furthermore, various pyrimidine derivatives have been investigated as inhibitors of other kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Bruton's tyrosine kinase (Btk), which are implicated in different cancer types.[7]
Signaling Pathway Perturbation
The anticancer effects of these pyrimidine derivatives are often attributed to their ability to interfere with critical signaling pathways that control cell proliferation, survival, and apoptosis.
Caption: Inhibition of receptor tyrosine kinases by 5-bromo-4-aryl pyrimidine derivatives.
Experimental Protocols
The evaluation of the biological activity of these compounds involves a series of standardized in vitro assays.
General Synthesis of 5-Bromo-4-aryl Pyrimidine Derivatives
A common synthetic route to 5-bromo-pyrimidine derivatives starts from a readily available precursor like 5-bromo-2,4-dichloropyrimidine.[3]
Caption: General synthetic workflow for 5-bromo-4-aryl pyrimidine derivatives.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.[3]
Protocol:
-
Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 96- or 384-well plate.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and to introduce luciferase and luciferin to produce light.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[4]
Structure-Activity Relationships (SAR)
While a detailed SAR for this compound is not available, general trends can be inferred from studies on related 5-bromo-4-aryl pyrimidines.
Caption: Key structural features influencing the biological activity of 5-bromo-4-aryl pyrimidines.
-
The 5-Bromo Group: Often serves as a key interaction point within the target protein's active site or as a handle for synthetic elaboration to explore different chemical spaces.[4]
-
The 4-Aryl Group: The nature and substitution pattern of the aryl ring at the 4-position significantly impact the compound's potency and selectivity. Electron-donating or -withdrawing groups on the aryl ring can modulate the electronic properties and steric bulk, influencing binding affinity.
-
Substituents at Other Positions (e.g., C2 and C6): Modifications at other positions on the pyrimidine ring are crucial for establishing key interactions, such as hydrogen bonds with the kinase hinge region, and for optimizing physicochemical properties like solubility and metabolic stability.
Conclusion and Future Directions
While the currently available literature does not provide an exhaustive profile of this compound, the collective evidence from structurally related 5-bromo-4-aryl pyrimidine derivatives strongly suggests that this class of compounds holds significant promise as a scaffold for the development of novel therapeutics, particularly in the realm of oncology. Their demonstrated anticancer activity and potential for kinase inhibition warrant further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Detailed structure-activity relationship studies, coupled with computational modeling, will be instrumental in identifying lead compounds with optimized potency, selectivity, and drug-like properties. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be critical for advancing their development towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the Pyrimidine Scaffold: A Technical Guide to Therapeutic Applications
For decades, the pyrimidine ring, a fundamental component of nucleic acids, has served as a cornerstone in medicinal chemistry. Its inherent biological relevance and synthetic tractability have led to the development of a vast array of substituted pyrimidine derivatives with diverse and potent therapeutic activities. This technical guide provides an in-depth exploration of the core therapeutic applications of these compounds, focusing on their roles as anticancer, antiviral, antibacterial, and kinase-inhibiting agents. Detailed experimental protocols, quantitative biological data, and visualizations of key molecular pathways are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Applications: Targeting the Machinery of Cell Proliferation
Substituted pyrimidines have emerged as a highly successful class of anticancer agents, primarily by interfering with nucleic acid synthesis and kinase signaling pathways that are crucial for tumor growth and survival.[1][2][3]
One of the most well-established anticancer pyrimidines is 5-fluorouracil (5-FU) .[3][4] This compound acts as an antimetabolite, where it is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which in turn inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[1] This disruption of DNA synthesis leads to cell death in rapidly dividing cancer cells.[1]
More recent advancements have focused on developing pyrimidine derivatives as potent and selective kinase inhibitors .[5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[5] Pyrido[2,3-d]pyrimidines, for instance, have been extensively investigated as inhibitors of various kinases, including tyrosine kinases (TKs), cyclin-dependent kinases (CDKs), and phosphatidylinositol 3-kinase (PI3K).[5][7] For example, Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a CDK4/6 inhibitor approved for the treatment of breast cancer.[7]
Quantitative Data: Anticancer Activity of Substituted Pyrimidines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5-Fluorouracil | Various solid tumors | Varies | Thymidylate Synthase Inhibitor | [1][3] |
| Pyrimidine-hydrazone derivatives | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Varies | Proliferation Inhibition | [2] |
| Indole-pyrimidine 4k | BEL-7402 | 0.016 | Tubulin Polymerization Inhibitor | [8] |
| Pyrimidine-sulfonamide hybrid 9a | HCT-116 | 9.64 | Antiproliferative | [9] |
| Pyrimidine-sulfonamide hybrid 9b | HT-29 | 9.95 | Antiproliferative | [9] |
| Thioether-containing pyrimidine–sulfonamide hybrid 17 | MDA-MB-231, MCF-7, T-47D | 2.40–2.50 | Antiproliferative, CA II Inhibition | [9] |
| Pyrido[2,3-d]pyrimidine 63 | PC-3, A-549 | 1.54, 3.36 | Anticancer | [7] |
| Phenylpyrazalopyrimidine 10 | HT-29, SK-OV-3 | 60.4 (c-Src), 90.5 (Btk), 110 (Lck) | Kinase Inhibition | [10] |
Signaling Pathway: EGFR Tyrosine Kinase Inhibition
Caption: EGFR signaling pathway and its inhibition by substituted pyrimidines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to evaluate the anticancer activity of substituted pyrimidines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[11]
Antiviral Applications: Halting Viral Replication
The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for the development of antiviral agents.[4] Many substituted pyrimidines function as nucleoside analogs that, once incorporated into the viral genome, terminate chain elongation or act as competitive inhibitors of viral polymerases.[12]
Notable examples of pyrimidine-based antiviral drugs include Zidovudine (AZT) and Stavudine (d4T) , which are used in the treatment of HIV.[4] These drugs are thymidine analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination.[4] Similarly, Idoxuridine and Trifluridine are effective against herpes simplex virus (HSV) infections.[4][13]
Recent research has also explored non-nucleoside pyrimidine derivatives as antiviral agents. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated activity against coronaviruses.[14]
Quantitative Data: Antiviral Activity of Substituted Pyrimidines
| Compound/Derivative Class | Virus | EC50 (µM) | CC50 (µM) | Mechanism of Action | Reference |
| Zidovudine (AZT) | HIV | Varies | Varies | Reverse Transcriptase Inhibitor | [4] |
| Stavudine (d4T) | HIV | Varies | Varies | Reverse Transcriptase Inhibitor | [4] |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | 0.01 - 0.1 | >500 to >10,000 (stationary cells) | Plaque Formation Inhibition | [15] |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | HCoV-229E, HCoV-OC43 | Weak but selective activity | Not specified | Inhibition of virus-induced cytopathic effects | [14] |
| Substituted Pyrimidine glycosides (76-78) | HBV | Moderate | Mild | Viral Replication Inhibition | [16] |
Experimental Workflow: Antiviral Plaque Reduction Assay
Caption: Workflow for a typical antiviral plaque reduction assay.
Experimental Protocol: Antiviral Activity against Coronaviruses (Cytopathic Effect Inhibition Assay)
Objective: To determine the 50% effective concentration (EC50) of a compound that inhibits virus-induced cytopathic effects.
Methodology:
-
Cell Culture: Host cells susceptible to the target coronavirus (e.g., Vero E6 cells) are cultured in 96-well plates to form a confluent monolayer.
-
Compound Preparation: The substituted pyrimidine derivatives are serially diluted to obtain a range of concentrations.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with the coronavirus in the presence of the different compound concentrations. A virus control (no compound) and a cell control (no virus, no compound) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause cytopathic effects (CPE) in the virus control wells (e.g., 3-5 days).
-
CPE Evaluation: The cells are visually inspected under a microscope to assess the extent of CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTS or neutral red uptake).
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the virus control. The EC50 is determined from the dose-response curve. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to assess the compound's toxicity.[14]
Antibacterial Applications: Disrupting Bacterial Growth and Survival
Substituted pyrimidines have a long history as effective antibacterial agents.[17][18] A key mechanism of action for many antibacterial pyrimidines is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and certain amino acids.[19] Trimethoprim is a classic example of a 2,4-diaminopyrimidine that selectively inhibits bacterial DHFR.[4][17]
More recent research has focused on developing novel pyrimidine derivatives to combat the growing threat of antibiotic resistance. For example, a thiophenyl-pyrimidine derivative has been shown to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs), by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[20]
Quantitative Data: Antibacterial Activity of Substituted Pyrimidines
| Compound/Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Mechanism of Action | Reference |
| Trimethoprim | Various bacteria | Varies | Varies | Dihydrofolate Reductase Inhibitor | [4][17] |
| Chalcone substituted pyrimidines (m-bromo derivative) | E. coli | Appreciable activity | Not specified | Not specified | [17] |
| Thiophenyl-pyrimidine derivative | MRSA, VREs | Not specified | Not specified | FtsZ Polymerization Inhibition | [20] |
| Pyrimido-pyrimidine 58 | E. coli | 12 (at 25 µg/mL) | Not specified | Not specified | [21] |
| Pyrimido-pyrimidine 58 | S. aureus | 13 (at 25 µg/mL) | Not specified | Not specified | [21] |
| Pyrimidine linked thiazolidinedione derivatives | Various bacteria | Not specified | Varies | Not specified | [21] |
Logical Relationship: Mechanism of Action of DHFR Inhibitors
Caption: Logical flow of DHFR inhibition by substituted pyrimidines.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Methodology:
-
Bacterial Culture: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The substituted pyrimidine derivative is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
-
Confirmation: The results can be confirmed by plating a sample from the clear wells onto agar plates to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Kinase Inhibitors: Modulating Cellular Signaling
The pyrimidine scaffold has proven to be a privileged structure for the design of kinase inhibitors, with several pyrimidine-based drugs approved for clinical use.[22][23] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[22]
The versatility of the pyrimidine core allows for substitutions at various positions to achieve selectivity for different kinases. For example, pyrazolo[3,4-d]pyrimidines have been extensively explored as inhibitors of a wide range of kinases, including Src family kinases, Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR).[22][23] Ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent BTK inhibitor used in the treatment of B-cell cancers.[10]
Quantitative Data: Kinase Inhibitory Activity of Substituted Pyrimidines
| Compound/Derivative Class | Kinase Target | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine 11 | BTK | 7.95 | [22] |
| Pyrazolo[3,4-d]pyrimidine 38 | mTOR | 15 | [22] |
| 2-morpholino, 4-substituted, 6-(3-hydroxyphenyl) pyrimidines | PI3Kα | Nanomolar range | [24] |
| Indole-pyrimidine 4k | Tubulin Polymerization | 790 | [8] |
| Thioether-containing pyrimidine–sulfonamide hybrid 17 | CA II (Kᵢ) | 1.72 | [9] |
| Phenylpyrazalopyrimidine 10 | c-Src | 60,400 | [10] |
| Phenylpyrazalopyrimidine 10 | Btk | 90,500 | [10] |
| Phenylpyrazalopyrimidine 10 | Lck | 110,000 | [10] |
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted pyrimidines.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents: Purified recombinant kinase, kinase substrate (peptide or protein), ATP, and a detection reagent (e.g., Kinase-Glo®).
-
Assay Setup: The assay is performed in a 96- or 384-well plate. The substituted pyrimidine inhibitor is serially diluted and added to the wells.
-
Kinase Reaction: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The reaction is incubated at a specific temperature for a set time.
-
Luminescence Detection: A detection reagent is added that measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity. The luminescent signal is read using a luminometer.
-
Data Analysis: The kinase activity is calculated as a percentage of the activity in the absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[24]
Conclusion
The substituted pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery and development of new therapeutic agents. Its inherent biological significance and synthetic versatility have enabled the creation of a diverse array of molecules that can potently and selectively modulate key biological targets. From established anticancer and antiviral drugs to novel kinase inhibitors and antibacterials, the pyrimidine core remains at the forefront of medicinal chemistry. Future research will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocycle, leading to the development of next-generation medicines to address a wide range of diseases.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. scispace.com [scispace.com]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 5-Bromo-4-(4-methylphenyl)pyrimidine Interactions: A Technical Guide
Introduction
Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast array of biologically active molecules.[1][2] The versatility of the pyrimidine ring allows for structural modifications that enable interaction with a wide range of biological targets, making it a privileged scaffold in drug discovery.[3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties.[4]
Among the various classes of pyrimidine derivatives, 5-bromo-pyrimidines have emerged as particularly promising therapeutic agents. The bromine atom at the 5-position can significantly influence the compound's electronic properties and can serve as a handle for further synthetic modifications. Notably, novel series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated as potent tyrosine kinase inhibitors, highlighting their potential in oncology.[5]
This technical guide provides an in-depth overview of the in silico methodologies used to model the interactions of 5-Bromo-4-(4-methylphenyl)pyrimidine with its biological targets. As specific experimental data for this exact compound is not publicly available, this document will serve as a comprehensive guide by presenting a hypothetical case study based on established computational techniques and data from structurally related pyrimidine analogs. The protocols and data herein are representative of a typical drug discovery workflow and are intended for researchers, scientists, and drug development professionals.
Experimental Protocols
This section details the standard computational methodologies for investigating the interaction of a small molecule, such as this compound, with a protein target.
Target Identification and Preparation
The initial step in any in silico study is the identification and preparation of the biological target. Pyrimidine derivatives are known to inhibit various kinases.[6] For this hypothetical study, we will consider a generic Tyrosine Kinase as the target.
Protocol:
-
Obtain Protein Structure: The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model is built using a server like SWISS-MODEL, based on the amino acid sequence.
-
Protein Preparation: The retrieved protein structure is prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms, which are usually not resolved in X-ray crystal structures.
-
Assigning protonation states to amino acid residues at a physiological pH.
-
Repairing any missing side chains or loops.
-
This preparation is often performed using software like AutoDockTools or Maestro (Schrödinger).
-
Ligand Preparation
The 3D structure of the ligand, this compound, must be generated and optimized.
Protocol:
-
2D Structure Generation: The 2D structure of the molecule is drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: The 2D structure is converted into a 3D structure. An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94). This is followed by a more accurate quantum mechanical calculation (e.g., using Density Functional Theory) to obtain the lowest energy conformation. Software like Marvin Sketch or Avogadro can be used for this purpose.[7]
-
File Format Conversion: The optimized ligand structure is saved in a suitable format (e.g., .mol2 or .pdbqt) for the docking software.[7]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This helps in understanding the binding mode and estimating the binding affinity.
Protocol:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate and translate freely.
-
Docking Simulation: The docking simulation is performed using software like AutoDock Vina. The software samples different conformations of the ligand within the active site and scores them based on a scoring function, which estimates the binding free energy.
-
Pose Analysis: The resulting docking poses are analyzed. The pose with the lowest binding energy is typically considered the most probable binding mode. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system.
Protocol:
-
System Preparation: The best-ranked docked complex from the molecular docking study is used as the starting point. The complex is solvated in a box of water molecules, and ions are added to neutralize the system.
-
Minimization and Equilibration: The system is subjected to energy minimization to remove any steric clashes. This is followed by a two-phase equilibration process: first under an NVT ensemble (constant Number of particles, Volume, and Temperature) and then under an NPT ensemble (constant Number of particles, Pressure, and Temperature). This ensures the system is stable at the desired temperature and pressure.
-
Production Run: A production MD run is carried out for a significant period (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals.
-
Trajectory Analysis: The trajectory is analyzed to calculate various parameters, such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions over time.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of pyrimidine analogs, with this compound (Compound 1) as the lead compound, targeting a hypothetical Tyrosine Kinase.
Table 1: Molecular Docking Results of Pyrimidine Analogs
| Compound ID | Structure | Binding Affinity (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
|---|---|---|---|---|
| 1 | This compound | -9.2 | 2 | MET793, LYS745 |
| 2 | 5-Chloro-4-(4-methylphenyl)pyrimidine | -8.8 | 2 | MET793, LYS745 |
| 3 | 5-Bromo-4-(phenyl)pyrimidine | -8.5 | 1 | MET793 |
| 4 | 5-Bromo-4-(4-hydroxyphenyl)pyrimidine | -9.8 | 4 | MET793, LYS745, ASP855 |
| 5 | 4-(4-methylphenyl)pyrimidine | -7.9 | 1 | MET793 |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| Compound ID | Average RMSD of Ligand (Å) | Average RMSD of Protein Cα (Å) | Key Interaction Occupancy (%) |
|---|---|---|---|
| 1 | 1.5 ± 0.3 | 2.1 ± 0.4 | H-bond with MET793: 95% |
| 4 | 1.2 ± 0.2 | 2.0 ± 0.3 | H-bond with MET793: 98%, H-bond with ASP855: 85% |
Table 3: In Vitro Biological Activity (Hypothetical)
| Compound ID | IC50 (µM) for Tyrosine Kinase |
|---|---|
| 1 | 0.52 |
| 2 | 0.75 |
| 3 | 1.10 |
| 4 | 0.15 |
| 5 | 3.20 |
Visualizations
In Silico Drug Discovery Workflow
The following diagram illustrates the logical workflow of the in silico modeling process described in this guide.
Caption: Workflow for in silico modeling and lead optimization.
Hypothetical Kinase Signaling Pathway
This diagram shows a simplified signaling pathway that can be inhibited by a tyrosine kinase inhibitor like this compound.
Caption: Inhibition of a generic RTK signaling pathway.
Conclusion
In silico modeling serves as an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules. This guide has outlined the core computational methodologies for investigating the interactions of this compound, a representative of the pharmacologically significant pyrimidine class of compounds. Through a combination of molecular docking, molecular dynamics, and QSAR studies, researchers can gain profound insights into the binding mechanisms, stability, and structure-activity relationships of novel drug candidates. The hypothetical data and visualizations presented underscore the power of these techniques to guide the rational design and optimization of more potent and selective therapeutic agents. While this guide focused on a hypothetical case, the detailed protocols are broadly applicable to a wide range of ligand-target systems, providing a solid foundation for computational drug discovery efforts.
References
- 1. ijpbs.com [ijpbs.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]
- 7. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity and Stability of 5-Bromo-4-(4-methylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Bromo-4-(4-methylphenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a reactive brominated pyrimidine core and a substituted phenyl group—this molecule presents a versatile scaffold for the synthesis of novel therapeutic agents. Understanding its reactivity and stability is crucial for its effective use in the synthesis of more complex molecules and for the development of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles.
Chemical Properties and Synthesis
This compound belongs to the class of arylpyrimidines. The pyrimidine ring is an essential component of nucleobases in DNA and RNA, making its derivatives a significant focus in the development of various therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. The presence of a bromine atom at the 5-position and a 4-methylphenyl (p-tolyl) group at the 4-position of the pyrimidine ring dictates the molecule's characteristic reactivity and potential biological activity.
Synthesis
The primary synthetic route to this compound and related 4-arylpyrimidines involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a brominated pyrimidine derivative with an appropriate boronic acid.
Table 1: Representative Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉BrN₂ | - |
| Molecular Weight | 249.11 g/mol | - |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not available for this specific compound. Related 5-bromo-4-arylpyrimidines exhibit a wide range of melting points. | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water (predicted). | - |
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound from 4,5-dibromopyrimidine and 4-methylphenylboronic acid.
Materials:
-
4,5-dibromopyrimidine
-
4-methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dibromopyrimidine (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Table 2: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 80-90 (estimated) |
Note: The yield is an estimation based on similar reactions reported in the literature.
Chemical Reactivity
The reactivity of this compound is primarily governed by the pyrimidine ring and the bromine substituent. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, while the bromine atom at the 5-position is an excellent leaving group for various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The C-Br bond at the 5-position is highly susceptible to oxidative addition, making it the preferred site for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, providing a powerful tool for the diversification of this scaffold.
Nucleophilic Aromatic Substitution
The pyrimidine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. While the bromine at C5 can be displaced, other positions on the pyrimidine ring might also be susceptible to nucleophilic attack depending on the reaction conditions and the presence of other activating or deactivating groups.
Other Reactions
The 4-(4-methylphenyl)pyrimidine core can also undergo other transformations, such as reactions involving the methyl group of the tolyl substituent (e.g., oxidation or halogenation under specific conditions).
Caption: Workflow for the synthesis of this compound.
Stability Studies
The stability of a drug candidate is a critical parameter that influences its development, formulation, and storage. Forced degradation studies are performed to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions. This helps to rapidly assess the compound's intrinsic stability.
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Description |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours |
| Oxidative Degradation | 3-6% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | Solid-state at 80-100 °C for 48-72 hours |
| Photostability | Exposure to UV (200 watt hours/m²) and visible light (1.2 million lux hours) |
Experimental Protocols for Stability Studies
This protocol outlines a procedure to assess the rate of hydrolysis of the test substance as a function of pH.
Materials:
-
This compound
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Constant temperature bath
-
HPLC system with a suitable column and detector
Procedure:
-
Preliminary Test:
-
Prepare solutions of the test substance in sterile buffer solutions at pH 4, 7, and 9.
-
Incubate the solutions at 50 °C in the dark for 5 days.
-
Analyze the samples at regular intervals to determine the extent of degradation. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
-
Extended Test (if necessary):
-
If significant degradation is observed in the preliminary test, conduct further studies at different temperatures (e.g., 25 °C, 40 °C, and 50 °C) for the pH values where instability was noted.
-
Analyze samples at multiple time points to determine the rate of hydrolysis and calculate the half-life (t₁/₂) of the compound under each condition.
-
This protocol is designed to evaluate the photostability of the drug substance.
Materials:
-
This compound (solid and in solution)
-
Chemically inert and transparent containers
-
Photostability chamber with a calibrated light source (cool white fluorescent and near UV lamps)
-
HPLC system
Procedure:
-
Expose the test substance, both in the solid state and in solution, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to serve as a dark control.
-
Analyze the exposed and control samples by a validated stability-indicating HPLC method to determine the extent of degradation.
Thermal stability can be assessed by storing the solid compound at elevated temperatures and by using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Procedure (Isothermal Stressing):
-
Place a known amount of the solid compound in a controlled temperature oven at a specified temperature (e.g., 80 °C).
-
Withdraw samples at predetermined time intervals.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Table 4: Predicted Stability Profile of this compound
| Condition | Stability | Predicted Degradation Products |
| Acidic (pH < 4) | Likely to be unstable | Hydrolysis of the pyrimidine ring or debromination |
| Neutral (pH 7) | Expected to be relatively stable | Minimal degradation |
| Basic (pH > 9) | May show some degradation | Ring opening or other base-catalyzed reactions |
| Oxidative | Susceptible to oxidation | N-oxides, hydroxylated derivatives |
| Thermal | Moderately stable | Debromination, decomposition at high temperatures |
| Photolytic | Potentially unstable | Debromination, photodimerization, or rearrangement |
graph "Forced_Degradation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound" [label="this compound"]; "Stress_Conditions" [label="Acid Hydrolysis\nBase Hydrolysis\nOxidation (H2O2)\nThermal Stress\nPhotolytic Stress"]; "Analysis" [label="Stability-Indicating HPLC Method"]; "Data_Evaluation" [label="Identify Degradants\nDetermine Degradation Pathways\nAssess Intrinsic Stability"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Compound"; "Compound" -> "Stress_Conditions"; "Stress_Conditions" -> "Analysis"; "Analysis" -> "Data_Evaluation"; "Data_Evaluation" -> "End"; }
Caption: General workflow for forced degradation studies.
Biological Activity and Potential Signaling Pathways
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, and they are a common scaffold in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Kinase Inhibition
The this compound scaffold possesses structural features that suggest potential as a kinase inhibitor. The pyrimidine core can act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a common interaction for many kinase inhibitors. The substituents at the 4 and 5 positions can be modified to achieve potency and selectivity for specific kinases.
Potential Signaling Pathway: Generic Kinase Signaling
While the specific kinase targets for this compound are not yet identified, a general kinase signaling pathway is presented below to illustrate the potential mechanism of action for this class of compounds. Inhibition of a specific kinase can block downstream signaling, leading to various cellular responses such as apoptosis, cell cycle arrest, or inhibition of proliferation.
Caption: A generic kinase signaling pathway potentially targeted by pyrimidine inhibitors.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (test compound)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are commonly employed to predict in vivo metabolism.
Table 5: Predicted Metabolic Hotspots
| Position | Metabolic Reaction | Enzyme Family |
| Tolyl-methyl group | Hydroxylation | Cytochrome P450 (CYP) |
| Pyrimidine ring | Oxidation | Cytochrome P450 (CYP) |
| Aryl ring | Hydroxylation | Cytochrome P450 (CYP) |
graph "Metabolic_Stability_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubation" [label="Incubate compound with\nliver microsomes/hepatocytes\nand NADPH"]; "Sampling" [label="Collect samples at\ndifferent time points"]; "Analysis" [label="LC-MS/MS analysis to\nquantify parent compound"]; "Data_Processing" [label="Calculate half-life (t1/2)\nand intrinsic clearance (CLint)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Incubation"; "Incubation" -> "Sampling"; "Sampling" -> "Analysis"; "Analysis" -> "Data_Processing"; "Data_Processing" -> "End"; }
Caption: General workflow for assessing in vitro metabolic stability.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for further chemical modification, particularly through Suzuki-Miyaura cross-coupling at the C5-bromo position. Its stability is a critical consideration for its synthesis, storage, and development as a potential drug candidate. The pyrimidine core suggests that this class of compounds may exhibit interesting biological activities, potentially through the inhibition of kinase signaling pathways. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and related pyrimidine derivatives. Further empirical studies are necessary to fully characterize the specific properties and biological activity of this compound.
A Comprehensive Guide to the Synthesis of 4-Aryl-5-Bromopyrimidines for Researchers and Drug Development Professionals
An in-depth exploration of the primary synthetic routes, experimental protocols, and comparative analysis of methodologies for the preparation of 4-aryl-5-bromopyrimidines, a key scaffold in medicinal chemistry.
The 4-aryl-5-bromopyrimidine core is a privileged structural motif found in a wide array of biologically active molecules, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. This technical guide provides a detailed literature review of the primary synthetic strategies for obtaining these valuable compounds, with a focus on palladium-catalyzed cross-coupling reactions and electrophilic arylation methods. This document is intended to serve as a practical resource for scientists, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the reaction workflows.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Approach
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, represent the most prevalent and versatile methods for the synthesis of 4-aryl-5-bromopyrimidines. These reactions typically involve the coupling of a dihalopyrimidine with an organometallic reagent in the presence of a palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 4-aryl-5-bromopyrimidine synthesis, this reaction typically involves the regioselective coupling of a 4,5-dihalopyrimidine with an arylboronic acid. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend, governed by the carbon-halogen bond dissociation energy, makes the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.[1]
Furthermore, the position of the halogen on the electron-deficient pyrimidine ring plays a crucial role in determining the regioselectivity of the reaction. The established order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5.[1][2] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[1] This inherent reactivity profile allows for the selective mono-arylation at the C4 position of a 4,5-dihalopyrimidine, leaving the halogen at the C5 position intact.
While specific examples detailing the Suzuki-Miyaura coupling of 4,5-dibromopyrimidine to yield 4-aryl-5-bromopyrimidines are not extensively reported in the reviewed literature, the principles of regioselectivity strongly support its feasibility. The following table outlines a generalized protocol and expected yields based on the coupling of other dihalopyrimidines.[3][4]
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of 4,5-Dihalopyrimidines
| Dihalopyrimidine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Aryl-5-halopyrimidine |
| 4,5-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | Good to Excellent (estimated) |
| 4,5-Dibromopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | Good to Excellent (estimated) |
| 4,5-Dibromopyrimidine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | Good to Excellent (estimated) |
Note: The yields are estimated based on similar transformations reported in the literature for other dihalopyrimidines.[3]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
To a microwave vial is added 4,5-dibromopyrimidine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol). The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). A degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) is then added. The reaction mixture is irradiated in a microwave reactor at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-5-bromopyrimidine.[3]
Diagram: Suzuki-Miyaura Coupling Workflow
Stille Coupling
The Stille coupling offers an alternative palladium-catalyzed method for the synthesis of 4-aryl-5-bromopyrimidines, utilizing organostannane reagents.[5][6] A key advantage of the Stille coupling is that it often proceeds under milder, base-free conditions and exhibits excellent functional group tolerance.[7] However, the toxicity of organotin compounds is a significant drawback.[7][8]
Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Stille reaction on 4,5-dihalopyrimidines is expected to favor substitution at the more reactive C4 position.
Table 2: Generalized Conditions for Stille Coupling of 4,5-Dihalopyrimidines
| Dihalopyrimidine | Arylstannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Aryl-5-halopyrimidine |
| 4,5-Dibromopyrimidine | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | Good (estimated) |
| 4,5-Dibromopyrimidine | Aryl-Sn(n-Bu)₃ | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 12 | Good (estimated) |
Note: The yields are estimated based on general Stille coupling protocols.[9]
Experimental Protocol: Generalized Stille Coupling
In a flame-dried Schlenk flask under an inert atmosphere, 4,5-dibromopyrimidine (1.0 mmol), the appropriate aryltributylstannane (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) are dissolved in anhydrous toluene (10 mL). The reaction mixture is heated at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 4-aryl-5-bromopyrimidine.[8]
Diagram: Stille Coupling Workflow
Electrophilic Alkylation of Arenes with 5-Bromopyrimidine
An alternative and innovative approach to the synthesis of 4-aryl-5-bromopyrimidines involves a two-step sequence: a Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by an oxidative re-aromatization of the resulting dihydropyrimidine intermediate.[1][10][11][12][13] This method is particularly useful for the synthesis of 4-arylpyrimidines bearing electron-donating groups on the aryl ring.[1]
Brønsted Acid-Catalyzed Electrophilic Alkylation
In the presence of a strong Brønsted acid, such as methanesulfonic acid or polyphosphoric acid, 5-bromopyrimidine is protonated, forming a highly electrophilic pyrimidinium species. This species can then undergo a Friedel-Crafts-like reaction with electron-rich arenes to afford 4-aryl-5-bromo-3,4-dihydropyrimidines.[1][10]
Table 3: Brønsted Acid-Catalyzed Electrophilic Alkylation of Arenes with 5-Bromopyrimidine [1]
| Arene | Acid | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenol | Polyphosphoric acid | 25 | 0.5 | 4-(4-Hydroxyphenyl)-5-bromo-3,4-dihydropyrimidine | 60 |
| Anisole | Methanesulfonic acid | 25 | 0.5 | 4-(4-Methoxyphenyl)-5-bromo-3,4-dihydropyrimidine | 71 |
| o-Cresol | Methanesulfonic acid | 25 | 0.5 | 4-(4-Hydroxy-3-methylphenyl)-5-bromo-3,4-dihydropyrimidine | 82 |
| m-Cresol | Methanesulfonic acid | 25 | 0.5 | 4-(4-Hydroxy-2-methylphenyl)-5-bromo-3,4-dihydropyrimidine | 86 |
| Veratrole | Methanesulfonic acid | 25 | 0.5 | 4-(3,4-Dimethoxyphenyl)-5-bromo-3,4-dihydropyrimidine | 75 |
| 1,2-Benzenediol | Methanesulfonic acid | 25 | 0.5 | 4-(3,4-Dihydroxyphenyl)-5-bromo-3,4-dihydropyrimidine | 42 |
| 1,3-Dimethoxybenzene | Methanesulfonic acid | 25 | 0.5 | 4-(2,4-Dimethoxyphenyl)-5-bromo-3,4-dihydropyrimidine | 91 |
| 1,4-Dimethoxybenzene | Methanesulfonic acid | 25 | 0.5 | 4-(2,5-Dimethoxyphenyl)-5-bromo-3,4-dihydropyrimidine | 88 |
| p-Fluorophenol | Methanesulfonic acid | 25 | 0.5 | 4-(4-Hydroxy-3-fluorophenyl)-5-bromo-3,4-dihydropyrimidine | 79 |
| m-Bromoanisole | Methanesulfonic acid | 25 | 0.5 | 4-(3-Bromo-4-methoxyphenyl)-5-bromo-3,4-dihydropyrimidine | 85 |
Experimental Protocol: Brønsted Acid-Catalyzed Electrophilic Alkylation [1]
A solution of 5-bromopyrimidine (1.0 mmol) and the corresponding arene (1.0 mmol) in methanesulfonic acid (5 mL) is stirred at room temperature for 30 minutes. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured into a mixture of ice and aqueous ammonia. The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-aryl-5-bromo-3,4-dihydropyrimidine.
Oxidative Aromatization
The dihydropyrimidine intermediates obtained from the electrophilic alkylation step can be converted to the corresponding 4-aryl-5-bromopyrimidines through oxidative aromatization. Several oxidizing agents can be employed for this transformation, including manganese(IV) oxide (MnO₂) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).[2]
Experimental Protocol: Oxidative Aromatization with MnO₂ [2]
A mixture of the 4-aryl-5-bromo-3,4-dihydropyrimidine (1.0 mmol) and activated manganese(IV) oxide (5.0 mmol) in a suitable solvent such as dichloromethane or toluene is refluxed for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the 4-aryl-5-bromopyrimidine.
Diagram: Electrophilic Alkylation and Oxidative Aromatization Workflow
Conclusion
The synthesis of 4-aryl-5-bromopyrimidines can be effectively achieved through two primary synthetic strategies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, offer a versatile and widely applicable approach, leveraging the differential reactivity of the halogen atoms on a 4,5-dihalopyrimidine precursor. While specific examples for 4,5-dibromopyrimidine are not abundant in the literature, the established principles of regioselectivity strongly suggest the feasibility of selective C4-arylation.
Alternatively, the two-step sequence involving Brønsted acid-catalyzed electrophilic alkylation of electron-rich arenes with 5-bromopyrimidine, followed by oxidative aromatization, provides a valuable and complementary route. This method is particularly well-suited for the synthesis of 4-aryl-5-bromopyrimidines bearing electron-donating substituents on the aryl moiety.
The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the aryl ring, and considerations regarding reagent toxicity and reaction conditions. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to make informed decisions and successfully synthesize these important heterocyclic compounds for their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Bromo-4-(thiophen-2-yl)pyrimidine | 5162-74-3 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 5-Bromopyrimidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 5-bromopyrimidine stands out as a versatile and highly valuable building block in the synthesis of novel drug candidates. The presence of the bromine atom at the 5-position provides a reactive handle for a wide array of chemical transformations, allowing for the exploration of a vast and diverse chemical space. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 5-bromopyrimidine derivatives, offering a technical resource for researchers in the field of drug discovery.
Synthetic Strategies: Accessing the Chemical Diversity of 5-Bromopyrimidine Derivatives
The synthetic utility of 5-bromopyrimidine and its derivatives, such as 5-bromo-2,4-dichloropyrimidine, lies in the ability to selectively functionalize the pyrimidine ring through various modern synthetic methodologies.[1] The differential reactivity of the halogen substituents allows for a stepwise and controlled introduction of diverse chemical moieties, enabling the construction of complex molecular architectures.
Key Synthetic Transformations
The most pivotal reactions for elaborating the 5-bromopyrimidine core are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are favored for their broad functional group tolerance and generally high yields.[1]
Experimental Protocols:
A general workflow for the diversification of 5-bromopyrimidine derivatives often involves sequential reactions, taking advantage of the different reactivities of the substituents on the pyrimidine ring.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid.
-
Materials: 5-bromopyrimidine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium phosphate, 1,4-dioxane, and water.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Protocol 2: Sonogashira Coupling of 5-Bromopyrimidine
This protocol outlines a general procedure for the Sonogashira coupling of 5-bromopyrimidine with a terminal alkyne.
-
Materials: 5-bromopyrimidine, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine, and stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.
-
Dilute the mixture with ethyl acetate and water, separate the organic layer, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol provides a general method for the palladium-catalyzed amination of 5-bromopyrimidine.
-
Materials: 5-bromopyrimidine, amine, palladium precatalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), base (e.g., cesium carbonate), and anhydrous toluene.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine, the amine, the base, the palladium precatalyst, and the ligand in anhydrous toluene.
-
Degas the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Biological Activities and Therapeutic Potential
5-Bromopyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, demonstrating significant potential as inhibitors of various key enzymes implicated in diseases such as cancer and inflammatory disorders.[2]
Kinase Inhibition
A significant area of research has focused on the development of 5-bromopyrimidine derivatives as potent kinase inhibitors. The pyrimidine core serves as a privileged scaffold that can mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[1]
Table 1: Inhibitory Activity of 5-Bromopyrimidine Derivatives against Various Kinases
| Derivative Class | Target Kinase | IC50 (nM) | Reference |
| 2,4-Diaminopyrimidine | Aurora A | Varies | [1] |
| 2,4-Diaminopyrimidine | CDK7 | 7.21 | [2] |
| Pyrazolopyrimidine | CDK7 | 3.2 | [2] |
| 2,5-Diaminopyrimidine | BTK | Varies | [1] |
| Substituted Pyrimidine | EGFR | Varies | [1] |
Signaling Pathways Targeted by 5-Bromopyrimidine Derivatives
The therapeutic effects of 5-bromopyrimidine-based kinase inhibitors are achieved through the modulation of key cellular signaling pathways that are often dysregulated in cancer.
1. Aurora Kinase Signaling Pathway:
Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to various cancers.[1] Inhibition of Aurora kinases by 5-bromopyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.[1]
2. EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1] Dysregulation of this pathway is a hallmark of many cancers.[1]
3. BTK Signaling Pathway:
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell proliferation, differentiation, and survival.[1][3] BTK inhibitors are effective therapies for various B-cell malignancies.[1]
Structure-Activity Relationship (SAR) and Chemical Space
The exploration of the chemical space around the 5-bromopyrimidine core is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrimidine ring greatly influence biological activity.[4]
Systematic modifications of the 5-bromopyrimidine scaffold, guided by SAR, allow for the fine-tuning of interactions with the target protein. For instance, in the context of kinase inhibitors, substituents at the 2- and 4-positions can be tailored to interact with specific residues in the ATP-binding pocket, thereby enhancing potency and selectivity. The 5-position, following the initial bromo-functionalization, can be further modified to explore interactions with the solvent-exposed region of the kinase, which can impact solubility and other drug-like properties.
The generation of diverse chemical libraries based on the 5-bromopyrimidine scaffold is a powerful strategy for exploring a wider region of the relevant chemical space.[5] High-throughput screening of these libraries can lead to the identification of novel hits with desired biological activities.
Table 2: Representative 5-Bromopyrimidine Derivatives and their Biological Activities
| Compound ID | R1-substituent (at C2/C4) | R2-substituent (at C5) | Target | Activity (IC50) | Reference |
| Compound A | 2,4-diamino | Aryl | Aurora A | - | [1] |
| Compound B | 2-amino-4-substituted amine | Bromo | CDK7 | 7.21 nM | [2] |
| Compound C | 2-amino | Substituted aryl | BTK | - | [1] |
| Compound D | 2,4-dichloro | Bromo | (Starting Material) | - | [1] |
Conclusion
5-Bromopyrimidine and its derivatives represent a rich and underexplored territory in the vast chemical space of medicinally relevant compounds. The synthetic tractability of this scaffold, coupled with its proven ability to yield potent and selective modulators of key biological targets, makes it an attractive starting point for modern drug discovery campaigns. This guide has provided a comprehensive overview of the synthetic methodologies, biological activities, and design strategies associated with 5-bromopyrimidine derivatives. By leveraging this knowledge, researchers can continue to unlock the therapeutic potential of this versatile chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel 2,5-diaminopyrimidine-based affinity probe for Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Aryl-4-(4-methylphenyl)pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of aryl substituents at the C5-position via palladium-catalyzed cross-coupling reactions is a critical transformation for generating novel drug candidates and exploring structure-activity relationships (SAR).[1] The Suzuki-Miyaura coupling is a highly versatile and robust method for forming carbon-carbon bonds, favored for its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-(4-methylphenyl)pyrimidine with various arylboronic acids. It includes a step-by-step experimental procedure, tabulated reaction conditions for optimization, and troubleshooting guidelines to facilitate successful synthesis in a research and development setting.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:
-
Oxidative Addition: The organic halide (this compound) reacts with the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][3]
Data Presentation: Reaction Conditions for Optimization
Successful Suzuki-Miyaura coupling depends on the careful selection of catalyst, base, and solvent. The following tables summarize recommended starting conditions and optimization parameters based on established protocols for similar bromopyrimidine substrates.[4][5]
Table 1: Recommended Starting Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Boronic Acid | Arylboronic Acid (1.2–1.5 equiv) | Coupling partner. Using a slight excess is common.[4] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for a wide range of couplings.[5][6] |
| Base | K₃PO₄ or K₂CO₃ (2.0–3.0 equiv) | The base is crucial for the transmetalation step.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common solvent system that aids solubility.[5] |
| Temperature | 85–100 °C | Heating is typically required to drive the reaction.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst deactivation by oxygen.[7] |
Table 2: Parameters for Reaction Optimization
| Component | Variation | Rationale & Considerations |
| Palladium Catalyst | Pd(OAc)₂ / SPhos | Bulky, electron-rich phosphine ligands can be more effective for heteroaryl substrates.[4] |
| PdCl₂(dppf) | Often used for a wide range of Suzuki couplings.[4] | |
| Base | Cs₂CO₃ | A stronger base that can sometimes improve yields. |
| Na₂CO₃ | A cost-effective and common choice.[7] | |
| Solvent System | Toluene / H₂O | Alternative solvent system. |
| DMF or Acetonitrile | Can improve the solubility of starting materials.[8] | |
| Temperature | 80 °C to 110 °C | Lower temperatures may reduce side reactions; higher temperatures can increase the reaction rate.[7] |
Detailed Experimental Protocol
This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).[5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., for 1 mmol of the bromopyrimidine, use 4 mL of dioxane and 1 mL of water).[5]
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12–24 hours).[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.[5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-4-(4-methylphenyl)pyrimidine product.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-bromopyrimidine as a key building block. The functionalization of the pyrimidine core is a cornerstone in medicinal chemistry, and these reactions offer powerful strategies for the synthesis of novel molecular entities with potential therapeutic applications.[1] The pyrimidine scaffold is a privileged motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The ability to selectively introduce diverse substituents at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates.[1] 5-Bromopyrimidine serves as a versatile and readily available starting material for these transformations.[1] This document outlines protocols for several key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.[1]
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps: oxidative addition of the aryl halide (5-bromopyrimidine) to the Pd(0) complex, transmetalation with the coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between 5-bromopyrimidine and various organoboron compounds, such as boronic acids and esters.[1] This reaction is widely used in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1][3]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90-100 | 2-24 | Good | General conditions for aryl bromides.[4] |
| 2 | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O | 80 | 1 | High | For sp²-sp³ coupling.[4] |
| 3 | Pd₂(dba)₃ (cat.) | 1 | K₃PO₄ (3.0) | Dioxane | - | - | 91 | Coupling with lithium triisopropyl 2-pyridylboronate.[5] |
| 4 | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | - | Nickel-catalyzed variant for coupling with 3-furanylboronic acid.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
Detailed Methodology:
-
Glassware Preparation: A Schlenk flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Reagent Addition: To the flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times.[4]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.[4][6]
-
Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.[3][6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of 5-bromopyrimidine with an alkene to form a substituted pyrimidine.[1][7] This reaction is a powerful tool for the formation of carbon-carbon bonds at an sp² carbon.
Data Presentation: Heck Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N (1.5-2.5) | DMF | 80-140 | - | - | General conditions.[1] |
| 2 | Pd(OAc)₂ (1.0) | Tetrahydropyrimidinium salt (2) | K₂CO₃ (2.0) | H₂O/DMF | 80 | 4 | - | Aqueous media conditions for aryl bromides.[8] |
| 3 | Pd(OAc)₂ (5) | - | Et₃N (3.0) | Acetonitrile | Reflux | - | 81 | General procedure for aryl halides with ethyl acrylate.[7] |
Experimental Protocol: Heck Coupling
Detailed Methodology:
-
Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂), and phosphine ligand (if applicable).[1]
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF, acetonitrile, toluene), followed by the base (e.g., triethylamine, potassium carbonate) and the alkene (1.2-1.5 equiv).[1]
-
Reaction: Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between 5-bromopyrimidine and terminal alkynes, a key transformation in the synthesis of novel drug candidates.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[2]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (1-5) | CuI (1-10) | Et₃N (2-3) | THF/DMF | RT-100 | - | - | General conditions for aryl bromides.[1] |
| 2 | PdCl₂(PPh₃)₂ (1-5) | CuI (1-10) | Diisopropylamine (2-3) | THF/DMF | RT-100 | - | - | Alternative catalyst.[1] |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | - | - | General protocol for 5-bromo-2-chloropyrimidine.[9] |
| 4 | K₂PdCl₄ (20) | - | n-Bu₄N⁺OH⁻ (3.0) | EtOH/H₂O | 37 | 4 | 75 | Mild aqueous conditions for 5-bromo-2'-deoxyuridine.[10] |
Experimental Protocol: Sonogashira Coupling
Detailed Methodology:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and copper(I) iodide (CuI, 1-10 mol%).[1]
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, DMF) and the amine base (e.g., triethylamine, 2-3 equiv).[1]
-
Stirring: Stir the mixture at room temperature for 10-15 minutes.[1]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture dropwise via syringe.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.[1]
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9] It involves the palladium-catalyzed cross-coupling of an amine with an aryl halide, in this case, 5-bromopyrimidine.[11][12]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | Good |
| Note: The data presented are representative conditions for the amination of aryl bromides and should be optimized for 5-bromopyrimidine.[1] |
Experimental Protocol: Buchwald-Hartwig Amination
Detailed Methodology:
-
Setup: To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).[1]
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene, Dioxane), followed by the amine (1.1-1.5 equiv) and the base (e.g., sodium tert-butoxide (NaOtBu)).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent and wash with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Stille Coupling
The Stille reaction involves the coupling of 5-bromopyrimidine with an organostannane reagent.[1] While effective, the toxicity of organotin compounds is a significant drawback.[1][13]
Data Presentation: General Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | R-SnBu₃ | Pd(PPh₃)₄ (1-5) | - | Toluene/DMF | 80-120 | - | - |
| 2 | R-SnMe₃ | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ | Dioxane | 100 | - | - |
| Note: Specific data for 5-bromopyrimidine is limited; these are general conditions.[1] |
Experimental Protocol: Stille Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heck Coupling | NROChemistry [nrochemistry.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
Synthesis of 4-Arylpyrimidines via Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including many approved therapeutic agents.[1] The introduction of an aryl group at the 4-position of the pyrimidine ring is a key strategy in medicinal chemistry for modulating the pharmacological properties of these molecules.[2][3] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 4-arylpyrimidines, offering a broad substrate scope and generally high yields.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of 4-arylpyrimidines using boronic acids.
Introduction to the Suzuki-Miyaura Coupling for 4-Arylpyrimidine Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or pseudohalide.[6][7] In the context of 4-arylpyrimidine synthesis, the reaction typically involves the coupling of a 4-halopyrimidine or a 4-pyrimidyl sulfonate with an arylboronic acid. The general transformation is depicted below:
General Reaction Scheme:
The reaction proceeds through a catalytic cycle involving oxidative addition of the pyrimidine derivative to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the 4-arylpyrimidine and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the yield and purity of the desired product.[8][9]
Data Presentation: Optimized Reaction Conditions
The successful synthesis of 4-arylpyrimidines via Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following tables summarize various reported conditions, providing a starting point for optimization.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of 4-Halopyrimidines with Arylboronic Acids
| Pyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [9] |
| 4-Chloro-6-aminopyrimidine | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | - | KF | THF | 50 | Overnight | Moderate | [10] |
| 5-Bromo-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [8] |
| 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | - | - | [11] |
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling of 4-Pyrimidyl Tosylates/Triflates with Arylboronic Acids
| Pyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Pyrimidyl tosylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Water | 100 (MW) | 1h | 97 | [12] |
| 4-Pyrimidyl tosylate | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Water | 100 (MW) | - | Good to Excellent | [12] |
| 4-Pyrimidyl triflate | Electron-rich arylboronic acids | - | - | Water | MW | - | Higher Yields | [13] |
| 4-Pyrimidyl nonaflate | Electron-poor arylboronic acids | - | - | Water | MW | - | Faster Reaction | [13] |
Experimental Protocols
The following are generalized protocols for the synthesis of 4-arylpyrimidines via Suzuki-Miyaura coupling. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloropyrimidines
This protocol is a general procedure adapted from several sources.[8][9]
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, THF, or a mixture with water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the 4-chloropyrimidine derivative, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 15 minutes to 24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrimidine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Pyrimidyl Tosylates in Water
This protocol is based on a microwave-promoted synthesis which offers rapid reaction times.[12]
Materials:
-
4-Pyrimidyl tosylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Deionized water
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the 4-pyrimidyl tosylate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add deionized water to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for a specified time (e.g., up to 1 hour), with stirring.
-
Work-up and Purification: After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 4-arylpyrimidine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of 4-arylpyrimidines.
Caption: A general workflow for the synthesis of 4-arylpyrimidines.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Functionalization of the C-5 Position of 4-(4-methylphenyl)pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic functionalization of the C-5 position of 4-(4-methylphenyl)pyrimidine, a key scaffold in medicinal chemistry. The methodologies detailed herein are foundational for the synthesis of novel derivatives for drug discovery and development, particularly in the fields of oncology and kinase inhibitor research. The protocols are based on established chemical transformations of pyrimidine systems and offer a starting point for laboratory-scale synthesis.
Introduction
The pyrimidine core is a privileged structure in a vast array of biologically active compounds. Functionalization of the C-5 position of the pyrimidine ring is a common strategy to modulate the pharmacological properties of these molecules. For the 4-(4-methylphenyl)pyrimidine scaffold, modification at the C-5 position can lead to the development of potent inhibitors of various protein kinases and can also impart anticancer activity through mechanisms such as the inhibition of tubulin polymerization.[1][2] This document outlines key synthetic protocols for introducing diverse functionalities at this position, including halogenation, and subsequent palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Core Synthetic Methodologies
The functionalization of the C-5 position of 4-(4-methylphenyl)pyrimidine typically begins with a halogenation step, which installs a reactive handle for subsequent cross-coupling reactions.
C-5 Halogenation
Halogenation at the C-5 position of pyrimidines can be achieved using various electrophilic halogenating agents. N-halosuccinimides (NBS for bromination and NCS for chlorination) are commonly employed for this purpose.
Experimental Protocol: C-5 Bromination using N-Bromosuccinimide (NBS)
This protocol describes the bromination of 4-(4-methylphenyl)pyrimidine at the C-5 position.
-
Materials:
-
4-(4-methylphenyl)pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
To a solution of 4-(4-methylphenyl)pyrimidine (1.0 equiv) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 equiv).
-
Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-(4-methylphenyl)pyrimidine.
-
Experimental Protocol: C-5 Chlorination using N-Chlorosuccinimide (NCS)
This protocol details the chlorination of 4-(4-methylphenyl)pyrimidine at the C-5 position.
-
Materials:
-
4-(4-methylphenyl)pyrimidine
-
N-Chlorosuccinimide (NCS)
-
1,2-Dichloroethane (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(4-methylphenyl)pyrimidine (1.0 equiv) in anhydrous 1,2-dichloroethane.
-
Add N-Chlorosuccinimide (1.2 equiv) to the solution.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 5-chloro-4-(4-methylphenyl)pyrimidine.
-
Palladium-Catalyzed Cross-Coupling Reactions
The C-5 halogenated 4-(4-methylphenyl)pyrimidine serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Stir bar
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[3]
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.[4]
-
Stir the reaction mixture at 85-95 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of a 5-halo-4-(4-methylphenyl)pyrimidine with a terminal alkyne.
-
Materials:
-
5-iodo-4-(4-methylphenyl)pyrimidine (1.0 equiv) (Note: iodo-derivatives are generally more reactive than bromo-derivatives in Sonogashira coupling)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Stir bar
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-iodo-4-(4-methylphenyl)pyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with THF.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Data Presentation
The following tables summarize representative quantitative data for the functionalization of pyrimidine derivatives. Disclaimer: The data presented below is based on reactions with structurally similar pyrimidine derivatives and may not be directly transferable to 4-(4-methylphenyl)pyrimidine. These values should be used as a starting point for reaction optimization.
Table 1: C-5 Bromination of Pyrimidine Derivatives
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Uridine derivative | 1,3-dibromo-5,5-dimethylhydantoin | CH₂Cl₂ | 25 | 6 | 94 | [5][6] |
| Cytidine derivative | NBS | DMF | RT | 3.5 | 73 | [7] |
Table 2: Suzuki-Miyaura Coupling of 5-Bromopyrimidines
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | ~85 | [4] |
| 4-Tolylboronic acid | Pd(OAc)₂ (5) / PCy₃ (10) | K₂HPO₄·3H₂O | MeOH | 90 | - | 95 | [3] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 80 | [3] |
Table 3: Sonogashira Coupling of 5-Halopyrimidines
| Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 | |
| 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 | |
| Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
Mandatory Visualization
Caption: General workflow for the C-5 functionalization of 4-(4-methylphenyl)pyrimidine.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Potential signaling pathway for C-5 substituted pyrimidines as tubulin inhibitors.
References
- 1. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Bromo-4-(4-methylphenyl)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-(4-methylphenyl)pyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active molecules. The pyrimidine scaffold is a common feature in numerous approved drugs and clinical candidates, exhibiting activities including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom at the 5-position and a p-tolyl group at the 4-position offers strategic advantages for medicinal chemists. The bromo substituent serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
This document provides detailed application notes on the utility of this compound in drug discovery, along with comprehensive experimental protocols for its synthesis and subsequent functionalization.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from readily available precursors. A plausible synthetic route involves the condensation of a β-diketone with an amidine, followed by bromination.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-methylphenyl)butane-1,3-dione
A Claisen condensation reaction between 4'-methylacetophenone and ethyl acetate in the presence of a strong base like sodium ethoxide yields the corresponding β-diketone.
-
Materials: 4'-methylacetophenone, ethyl acetate, sodium ethoxide, diethyl ether, hydrochloric acid.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether, add a mixture of 4'-methylacetophenone (1.0 eq) and ethyl acetate (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into ice-cold dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(4-methylphenyl)butane-1,3-dione, which can be used in the next step without further purification.
-
Step 2: Synthesis of 4-(4-methylphenyl)-6-methylpyrimidine
The synthesized β-diketone is then condensed with formamidine acetate to form the pyrimidine ring.
-
Materials: 1-(4-methylphenyl)butane-1,3-dione, formamidine acetate, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve 1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and formamidine acetate (1.2 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.5 eq) in water and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 4-(4-methylphenyl)-6-methylpyrimidine.
-
Step 3: Bromination to 5-Bromo-4-(4-methylphenyl)-6-methylpyrimidine
The final step involves the bromination of the pyrimidine ring at the 5-position using a suitable brominating agent.
-
Materials: 4-(4-methylphenyl)-6-methylpyrimidine, N-Bromosuccinimide (NBS), chloroform or carbon tetrachloride, benzoyl peroxide (initiator).
-
Procedure:
-
To a solution of 4-(4-methylphenyl)-6-methylpyrimidine (1.0 eq) in chloroform, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with aqueous sodium thiosulfate solution to remove excess bromine.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
-
Caption: Synthetic workflow for this compound.
Applications in Cross-Coupling Reactions
The C-Br bond at the 5-position of the pyrimidine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate 5-aryl-4-(4-methylphenyl)pyrimidine derivatives. These derivatives are of significant interest as potential kinase inhibitors and other therapeutic agents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-dioxane, water.
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to synthesize 5-amino-4-(4-methylphenyl)pyrimidine derivatives, which are prevalent in many kinase inhibitor scaffolds.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound, amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), NaOtBu (1.4 eq), anhydrous toluene.
-
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Applications and Quantitative Data
Derivatives of 5-bromo-4-arylpyrimidines have shown significant potential in various therapeutic areas. Below is a summary of quantitative data for representative compounds in key biological targets.
Table 1: Biological Activity of 5-Bromo-4-arylpyrimidine Derivatives
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
| Macitentan | Endothelin Receptor A (ETₐ) | Radioligand Binding | 0.5 | CHO | [1][2] |
| Endothelin Receptor B (ETₑ) | Radioligand Binding | 391 | CHO | [1][2] | |
| Compound 9e | Bcr/Abl Kinase | ADP-Glo Assay | 15 | K562 | [3] |
| Compound 10c | Bcr/Abl Kinase | ADP-Glo Assay | 18 | K562 | [3] |
| Compound 131 | Tubulin Polymerization | In vitro assay | - | HepG2 | [4] |
| A549 (Lung Cancer) | MTT Assay | 800 | A549 | [4] | |
| HepG2 (Liver Cancer) | MTT Assay | 110 | HepG2 | [4] | |
| U937 (Lymphoma) | MTT Assay | 70 | U937 | [4] |
Signaling Pathways
The biological activity of compounds derived from this compound often involves the modulation of critical cellular signaling pathways.
Endothelin Receptor Signaling Pathway
Endothelin receptors (ETₐ and ETₑ) are G-protein coupled receptors that play a crucial role in vasoconstriction and cell proliferation. Antagonists of these receptors, such as Macitentan, are used in the treatment of pulmonary arterial hypertension.
Caption: Simplified Endothelin Receptor signaling pathway.
Kinase Inhibitor Signaling
Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes like Bcr-Abl, which is a constitutively active tyrosine kinase implicated in chronic myeloid leukemia (CML). Inhibition of Bcr-Abl blocks downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of Bcr-Abl signaling by pyrimidine derivatives.
Conclusion
This compound is a valuable and versatile scaffold for the development of novel therapeutic agents. Its amenability to a range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening. The demonstrated activity of its derivatives against key targets such as endothelin receptors and protein kinases underscores the importance of this chemical entity in modern drug discovery. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the design and synthesis of new pyrimidine-based drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel 5-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental heterocyclic motif present in the nucleobases of DNA and RNA, making it a cornerstone of medicinal chemistry.[1] Substituted pyrimidines are privileged structures in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] In particular, modifications at the 5-position of the pyrimidine ring have been shown to be crucial for modulating pharmacological activity, leading to the development of potent therapeutic agents.[4]
This document provides detailed protocols for three common and effective methods for the synthesis of novel 5-substituted pyrimidines: the Biginelli reaction for the synthesis of 5-acyl/aryl dihydropyrimidines, the Suzuki-Miyaura cross-coupling for the synthesis of 5-aryl pyrimidines, and the Sonogashira coupling for the synthesis of 5-alkynyl pyrimidines.
Protocol 1: Biginelli Reaction for Synthesis of 5-Aryl-Substituted Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation reaction that is highly effective for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea under acidic conditions.[2] The use of 5-aryl-2-furaldehydes as the aldehyde component introduces a furan moiety at the 5-position of the resulting pyrimidine structure, which is of significant interest for the development of novel therapeutic agents.[2]
Experimental Protocol
Materials:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Vacuum filtration setup
-
Ice bath
Procedure:
-
To a round-bottom flask, add the 5-aryl-2-furaldehyde, ethyl acetoacetate, urea, and FeCl₃·6H₂O in ethanol.[2]
-
Reflux the reaction mixture for 6 hours.[2]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Pour the mixture into ice-cold water to precipitate the product.[2]
-
Collect the solid product by vacuum filtration.[2]
-
Wash the solid with cold water and then a small amount of cold ethanol.[2]
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.[2]
Data Presentation
| Entry | 5-Aryl-2-furaldehyde (Ar) | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Yield (%) | Reference |
| 1 | Phenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | up to 79% | [2] |
| 2 | 4-Methylphenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | High | [2] |
| 3 | 4-Methoxyphenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | High | [2] |
Reaction Workflow
Protocol 2: Suzuki-Miyaura Cross-Coupling for Synthesis of 5-Aryl Pyrimidines
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[5][6] This reaction is highly suitable for introducing aryl and heteroaryl substituents at the 5-position of a pyrimidine ring, a common strategy in the development of biologically active molecules.[7][8] The protocol below describes the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids using a palladium catalyst.[7]
Experimental Protocol
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 5-(4-bromophenyl)-4,6-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add 1,4-dioxane as the solvent.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 92 | [7] |
| 2 | 4-Methylphenylboronic acid | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | 85 | [7] |
| 3 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 88 | [7] |
| 4 | 4-Fluorophenylboronic acid | 4,6-dichloro-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine | 78 | [7] |
| 5 | 3-Nitrophenylboronic acid | 4,6-dichloro-5-(3'-nitro-[1,1'-biphenyl]-4-yl)pyrimidine | 65 | [7] |
Reaction Workflow
Protocol 3: Sonogashira Coupling for Synthesis of 5-Alkynyl Pyrimidine Nucleosides
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[9] This method is particularly useful for the synthesis of alkyne-modified nucleosides, which are valuable probes in molecular biology and potential therapeutic agents.[10][11] The following protocol describes an efficient method for the synthesis of 5-alkynyl-substituted pyrimidine nucleosides in an aqueous solvent system.[10]
Experimental Protocol
Materials:
-
5-Iodo-2'-deoxyuridine (5-IdU) (1.0 eq)
-
Terminal alkyne (e.g., propargylamine) (3.0 eq)
-
Palladium acetate (Pd(OAc)₂)
-
Tri-(2,4-dimethyl-5-sulfonatophenyl)phosphane (TXPTS)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Water
-
Reaction vessel suitable for aqueous reactions
Procedure:
-
Prepare the catalyst in situ by dissolving palladium acetate and TXPTS in water.
-
In a reaction vessel, dissolve 5-iodo-2'-deoxyuridine in water.
-
Add the terminal alkyne, triethylamine, and the palladium catalyst solution.
-
Add copper(I) iodide to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, the product can be purified by preparative HPLC.
Data Presentation
An efficient method for the palladium-catalyzed alkynylation of unprotected 5-iodo-2'-deoxyuridine (5-IdU) has been described, furnishing the desired 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate in good yield with high purity (>99%).[12] This aqueous-phase Sonogashira coupling allows for the direct modification of readily available and unprotected nucleoside precursors.[10]
Signaling Pathway Context
Modified nucleosides, such as those synthesized via Sonogashira coupling, can act as antiviral and anticancer agents by interfering with DNA and RNA synthesis.[13] These analogues can be incorporated into growing nucleic acid chains, leading to chain termination, or they can inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase or DNA polymerase.
Conclusion
The synthetic protocols detailed in this application note provide robust and versatile methods for accessing novel 5-substituted pyrimidines. The Biginelli reaction offers a straightforward approach to dihydropyrimidines, while the Suzuki-Miyaura and Sonogashira cross-coupling reactions allow for the introduction of a wide range of aryl and alkynyl functionalities, respectively. These methodologies are invaluable tools for researchers in medicinal chemistry and drug development, enabling the synthesis and exploration of new chemical entities with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Application Note: A Scalable Two-Step Synthesis of 5-Bromo-4-(4-methylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step protocol for the synthesis of 5-Bromo-4-(4-methylphenyl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the formation of an enaminone intermediate from 4-methylacetophenone, which is subsequently cyclized with formamidine to yield 4-(4-methylphenyl)pyrimidine. The final product is obtained through regioselective bromination at the C-5 position using N-bromosuccinimide. This method is designed to be efficient and adaptable for large-scale production, providing good yields and high purity. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is visualized.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, this compound, serves as a versatile building block for the synthesis of kinase inhibitors, receptor antagonists, and other potential drug candidates. The presence of the bromine atom at the 5-position allows for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space. This protocol provides a practical and scalable approach to access this important intermediate.
Overall Reaction Scheme
Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of 4-(4-methylphenyl)pyrimidine (Step 1)
| Reagent/Parameter | Molar Equiv. | Amount (for 100g scale) | Notes |
| 4-Methylacetophenone | 1.0 | 100 g (0.745 mol) | Starting material |
| Dimethylformamide dimethyl acetal (DMF-DMA) | 1.2 | 106.5 g (0.894 mol) | Reagent and solvent |
| Formamidine acetate | 1.5 | 116.3 g (1.118 mol) | Nitrogen source for cyclization |
| Methanol | - | 500 mL | Solvent for cyclization |
| Sodium methoxide (30% in MeOH) | 0.1 | 13.4 g (0.0745 mol) | Base catalyst for cyclization |
| Reaction Temperature (Enaminone formation) | - | 120-130 °C | - |
| Reaction Time (Enaminone formation) | - | 4-6 hours | Monitored by TLC |
| Reaction Temperature (Cyclization) | - | Reflux (approx. 65 °C) | - |
| Reaction Time (Cyclization) | - | 8-12 hours | Monitored by TLC |
| Typical Yield | - | 75-85% | After purification |
Table 2: Reagents and Reaction Conditions for the Synthesis of this compound (Step 2)
| Reagent/Parameter | Molar Equiv. | Amount (for 100g of starting material) | Notes |
| 4-(4-methylphenyl)pyrimidine | 1.0 | 100 g (0.587 mol) | Starting material from Step 1 |
| N-Bromosuccinimide (NBS) | 1.05 | 110 g (0.617 mol) | Brominating agent |
| Acetonitrile | - | 1 L | Solvent |
| Reaction Temperature | - | 0 °C to room temperature | Controlled addition of NBS |
| Reaction Time | - | 2-4 hours | Monitored by TLC |
| Typical Yield | - | 85-95% | After purification |
Experimental Protocols
Step 1: Synthesis of 4-(4-methylphenyl)pyrimidine
This procedure involves the initial formation of an enaminone intermediate, which is then cyclized in a one-pot fashion.
-
Enaminone Formation:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation setup, add 4-methylacetophenone (100 g, 0.745 mol) and dimethylformamide dimethyl acetal (106.5 g, 0.894 mol).
-
Heat the mixture to 120-130 °C and stir for 4-6 hours. Methanol will be generated as a byproduct and should be removed by distillation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-methylacetophenone is consumed.
-
Cool the reaction mixture to approximately 80 °C.
-
-
Cyclization:
-
Carefully add methanol (500 mL) to the cooled reaction mixture.
-
Add formamidine acetate (116.3 g, 1.118 mol) and sodium methoxide (30% solution in methanol, 13.4 g, 0.0745 mol).
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the enaminone intermediate is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Add water (1 L) to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-methylphenyl)pyrimidine as a solid.
-
Step 2: Synthesis of this compound
-
Bromination Reaction:
-
In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 4-(4-methylphenyl)pyrimidine (100 g, 0.587 mol) in acetonitrile (1 L).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (110 g, 0.617 mol) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (500 mL).
-
Remove the acetonitrile under reduced pressure.
-
Add water (1 L) and extract the product with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with water (500 mL) and then brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a crystalline solid.[2]
-
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dimethylformamide dimethyl acetal is flammable and moisture-sensitive.
-
N-bromosuccinimide is a lachrymator and should be handled with care.
-
Sodium methoxide is corrosive and flammable. Handle with appropriate care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Derivatization of 5-Bromo-4-(4-methylphenyl)pyrimidine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrimidine core is a key approach in the discovery of novel therapeutic agents. This document provides detailed protocols for the derivatization of 5-Bromo-4-(4-methylphenyl)pyrimidine, a versatile building block for creating diverse chemical libraries for biological screening.
The bromine atom at the 5-position of the pyrimidine ring serves as a convenient handle for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the introduction of a wide range of substituents, enabling a systematic exploration of the structure-activity relationship (SAR).[4]
Derivatization Strategies
The derivatization of this compound primarily focuses on the substitution at the 5-position through well-established cross-coupling reactions. These methods offer a high degree of functional group tolerance and typically proceed with good to excellent yields.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-4-(4-methylphenyl)pyrimidines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties at the 5-position.[1][5]
General Reaction Scheme:
Sonogashira Coupling: Synthesis of 5-Alkynyl-4-(4-methylphenyl)pyrimidines
The Sonogashira coupling facilitates the formation of a C-C bond between the sp2-hybridized carbon of the pyrimidine ring and an sp-hybridized carbon of a terminal alkyne.[6][7]
General Reaction Scheme:
Buchwald-Hartwig Amination: Synthesis of 5-Amino-4-(4-methylphenyl)pyrimidines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a variety of primary and secondary amines at the 5-position.[8][9]
General Reaction Scheme:
Experimental Protocols
The following are generalized protocols for the derivatization of a 5-bromopyrimidine core, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equiv)[4]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[4]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[1]
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.[1]
-
Add the degassed solvent system via syringe.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)[10]
-
Copper(I) iodide (CuI, 5 mol%)[10]
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)[6]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.[6]
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).[6]
-
Add the anhydrous, degassed solvent and the base via syringe.[10]
-
Add the terminal alkyne dropwise to the reaction mixture.[10]
-
Stir the reaction at room temperature or heat as required (e.g., 80 °C), monitoring by TLC or LC-MS.[6][10]
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride.[10]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the residue by column chromatography on silica gel.[6]
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the palladium source, the phosphine ligand, and the base.[8]
-
Seal the tube and evacuate and backfill with an inert gas three times.[8]
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe, followed by the amine.[8]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.[8]
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[8]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[8]
Biological Screening Protocols
The newly synthesized derivatives can be subjected to a variety of in vitro biological assays to determine their therapeutic potential.
Protocol 4: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized pyrimidine derivatives and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Procedure:
-
Prepare a serial dilution of the synthesized pyrimidine derivatives in a suitable broth medium in a 96-well plate.[2]
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth).[3]
Data Presentation
The following tables summarize representative biological activity data for various pyrimidine derivatives, showcasing the potential of this scaffold.
Table 1: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4i | MCF-7 (Breast) | 0.33 ± 0.24 | [11] |
| HeLa (Cervical) | 0.52 ± 0.13 | [11] | |
| HepG2 (Liver) | 3.09 ± 0.11 | [11] | |
| 4f | MCF-7 (Breast) | 1.629 | [12] |
| 4i | A549 (Lung) | 2.305 | [12] |
| 12c | MOLT-4 (Leukemia) | 1.58 | [13] |
| 12j | MOLT-4 (Leukemia) | 1.82 | [13] |
| 3d | MDA-MB-231 (Breast) | 35.1 | [14] |
| 12h | A549 (Lung) | 8.37 ± 0.10 | [15] |
| PC-3 (Prostate) | 11.34 ± 0.11 | [15] | |
| MCF-7 (Breast) | 9.26 ± 0.81 | [15] |
Table 2: In Vitro Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| a7 | S. aureus | - | [2] |
| a8 | E. coli | - | [2] |
| a9 | C. albicans | - | [2] |
| 12 | S. aureus | 0.87 (µM/ml) | [3] |
| 10 | P. aeruginosa | 0.77 (µM/ml) | [3] |
| 11 | A. niger | 1.68 (µM/ml) | [3] |
| S7 | B. subtilis | 17.34 | [16] |
| S7 | E. coli | 17.34 | [16] |
| S11 | A. niger | 17.34 | [16] |
Note: The biological data presented are for various pyrimidine derivatives and are intended to be representative of the potential activities of this class of compounds. The specific activities of derivatives of this compound would need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for Derivatization and Biological Screening.
Signaling Pathway (Generic Kinase Inhibition)
Caption: Generic Kinase Inhibition Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-bromopyrimidines. This resource is designed to help diagnose and resolve common experimental issues, leading to successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a Suzuki coupling reaction with 5-bromopyrimidine?
A good starting point for the Suzuki coupling of 5-bromopyrimidine involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. The pyrimidine nitrogen can interact with the palladium catalyst, so careful selection of reagents is crucial.[1][2]
A reliable set of initial conditions to consider for your optimization experiments is outlined below.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common and effective catalyst for C-Br couplings.[3] Pd(dppf)Cl₂ is also highly effective, particularly for heteroaromatic substrates.[3][4] |
| Ligand | PPh₃ (if not using a pre-ligated catalyst) | For the reactive C-Br bond on the pyrimidine ring, standard phosphine ligands are often sufficient.[3] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a widely used and effective base.[3] K₃PO₄ is a stronger, non-nucleophilic base that can be beneficial in preventing side reactions and promoting transmetalation.[3][5] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[1][6] |
| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion.[1] |
Q2: My reaction is showing low to no yield. What are the primary factors to investigate?
Low or no conversion in a Suzuki coupling reaction is a common issue that can often be traced back to several key areas:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it could be deactivating prematurely.[7] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, leading to catalyst deactivation.[1][8]
-
Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal for your specific substrates.[1]
-
Poor Reagent Quality: The 5-bromopyrimidine or boronic acid starting materials may be impure or degraded.[1] Boronic acids can undergo protodeboronation, especially in the presence of excess water.[3]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation and promote side reactions like homocoupling.[1][3]
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
Common side reactions in the Suzuki coupling of 5-bromopyrimidines include:
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1] Rigorous degassing of the reaction mixture is crucial to minimize this.[1][2]
-
Dehalogenation: The 5-bromopyrimidine is reduced to pyrimidine. This can occur in the presence of certain phosphine ligands and bases, particularly at high temperatures.[1] Using a milder base or a different ligand, and lowering the reaction temperature may help.[1]
-
Protodeboronation: The boronic acid reacts with water to revert to the corresponding arene. Using anhydrous solvents, more stable boronic esters (e.g., pinacol esters), or potassium trifluoroborate salts can mitigate this issue.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of 5-bromopyrimidines.
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Yield | Inactive or Deactivated Catalyst | - Ensure the use of a high-quality palladium source.[1] - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active Buchwald precatalyst.[1] - Employ bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center from coordination with the pyrimidine nitrogen.[2] |
| Suboptimal Reaction Conditions | - Screen different bases. K₃PO₄ is often effective for challenging couplings.[1][8] - Vary the solvent system to ensure all reagents are adequately dissolved.[1][6] - Gradually increase the reaction temperature, but be mindful of potential side reactions.[1] | |
| Poor Reagent Quality | - Use fresh, high-purity 5-bromopyrimidine and boronic acid. - If protodeboronation is suspected, consider using more stable boronic esters (e.g., pinacol esters).[2][7] | |
| Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw technique.[1][3] - Maintain a positive pressure of an inert gas throughout the reaction.[1] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid | - Rigorously degas the reaction mixture to remove oxygen.[2] - A slight excess of the 5-bromopyrimidine may suppress homocoupling.[1] - Consider lowering the catalyst loading.[1] |
| Dehalogenation of 5-Bromopyrimidine | - Try a different phosphine ligand. - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).[1] - Lower the reaction temperature.[1] | |
| Protodeboronation | - Use anhydrous solvents.[2] - Switch to a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[3]
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).[9]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[3][9]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Visualized Workflows and Mechanisms
To further clarify the experimental process and underlying principles, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
Overcoming steric hindrance in 4-arylpyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-arylpyrimidines, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction to synthesize a sterically hindered 4-arylpyrimidine is giving low to no yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are frequently due to the impeded interaction between the coupling partners at the catalytic center. The primary bottlenecks are often the oxidative addition and reductive elimination steps of the catalytic cycle. Key factors to investigate include:
-
Inefficient Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[1] The ligand's steric and electronic properties are paramount.
-
Suboptimal Base: The choice of base is critical for the transmetalation step and can significantly influence the reaction rate and yield.[1]
-
Inappropriate Solvent: The solvent can affect catalyst solubility, stability, and the overall reaction kinetics.
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time may not be enough to overcome the activation energy barrier for sterically hindered substrates.
Q2: How can I improve the yield of my Suzuki-Miyaura coupling for a sterically hindered 4-arylpyrimidine?
To enhance the yield, a systematic optimization of the reaction conditions is recommended. Consider the following adjustments:
-
Catalyst and Ligand Selection: This is the most critical factor. Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate oxidative addition and accelerate reductive elimination.[1]
-
Bulky Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]
-
Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1] Robust acenaphthoimidazolylidene palladium complexes have shown excellent yields with low catalyst loadings.[3]
-
-
Base and Solvent Optimization:
-
Base: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.[1][3] The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.[1][4]
-
Solvent: Aprotic polar solvents are often effective. Dioxane and toluene are commonly used and have proven successful in many cases.[3]
-
-
Temperature and Reaction Time: For sterically hindered substrates, higher temperatures and longer reaction times may be required. Microwave irradiation can also be a valuable tool to expedite the reaction.[3][5]
Q3: Are there alternative methods to the Suzuki-Miyaura coupling for synthesizing sterically hindered 4-arylpyrimidines?
Yes, several other cross-coupling reactions and synthetic strategies can be employed:
-
Stille Coupling: This involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. It can be a powerful alternative, though concerns about the toxicity of tin reagents exist.
-
Cyclocondensation Reactions: Building the pyrimidine ring from acyclic precursors can be an effective approach. For instance, the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with a nitrogen source like thiourea under basic conditions can yield pyrimidine derivatives.[6]
-
Skeletal Editing: Recent advances have shown methods for the skeletal editing of pyrimidines, which could offer novel pathways to desired structures.[7][8]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the comparison of different reaction conditions for the synthesis of 4-arylpyrimidines.
Table 1: Effect of Catalyst, Ligand, and Base on Suzuki Coupling Yield
| Entry | Catalyst | Ligand | Base | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 | [5] |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 | [5] |
| 3 | Pd(PPh₃)₄ | — | K₂CO₃ | 52 | [5] |
| 4 | Pd₂(dba)₃ | L1 (P-bidentate) | K₂CO₃ | 85 | [5] |
| 5 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 | [5] |
| 6 | Pd₂(dba)₃ | L1 (P-bidentate) | Cs₂CO₃ | 71 | [5] |
| 7 | Pd₂(dba)₃ | L1 (P-bidentate) | NaOH | 50 | [5] |
Table 2: Optimization of Suzuki Coupling for a Sterically Hindered System
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | >95 | [1] (Qualitative) |
| Cat. 3a | NHC | t-BuOK | Dioxane | 80 | >99 | [3] |
| Pd-AntPhos | AntPhos | K₃PO₄ | Toluene | 110 | High | [2] (Qualitative) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
This protocol is a generalized procedure based on best practices for overcoming steric hindrance.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 3.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, 5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4,6-Diaryl Pyrimidines from Chalcones
This protocol describes a cyclocondensation approach.
-
Chalcone Synthesis: Synthesize the required chalcone via a mixed aldol condensation of an appropriate acetophenone with a benzaldehyde derivative.[6]
-
Cyclocondensation: In a round-bottom flask, dissolve the chalcone (1.0 mmol) and thiourea (1.2 mmol) in a suitable solvent (e.g., ethanol). Add a base (e.g., potassium hydroxide) and reflux the mixture for several hours.[6]
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with an acid. The precipitated product can be collected by filtration, washed with water, and recrystallized or purified by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 7. Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Pyrimidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot side-product formation in palladium-catalyzed pyrimidine reactions. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in palladium-catalyzed cross-coupling reactions with pyrimidines?
A1: The most frequently observed side-products include:
-
Homocoupling Products: Formation of a symmetrical biaryl from the coupling of two boronic acid molecules in Suzuki-Miyaura reactions. This is often promoted by the presence of oxygen.[1][2][3]
-
Protodeboronation: Loss of the boronic acid group from the pyrimidine-boronic acid derivative, which is a significant decomposition pathway, particularly for 2-pyrimidinylboronic acids.[4][5]
-
Dehalogenation: Removal of the halogen atom from the pyrimidine starting material, leading to a hydrodehalogenated arene.[6][7] This can be influenced by the choice of catalyst and ligand.[6]
-
Dimerization/Polymerization: Self-coupling of the pyrimidine precursors, which can be minimized by modifying reaction conditions such as temperature and solvent.[8]
Q2: My Suzuki-Miyaura reaction is resulting in a significant amount of homocoupling product. What are the likely causes and how can I minimize it?
A2: Homocoupling of the boronic acid reagent is a common side reaction.[1] Key causes include the presence of oxygen and Pd(II) species.[1][9] To minimize homocoupling:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and the reaction mixture.[1] Performing the reaction under a nitrogen or argon atmosphere is crucial.[1]
-
Use a Pd(0) Precatalyst: Employing a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more effective than Pd(II) salts such as Pd(OAc)₂ or PdCl₂.[1]
-
Add a Mild Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help reduce Pd(II) to the active Pd(0) state.[9]
-
Use Stable Boronic Acid Derivatives: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates to suppress side reactions.[1]
Q3: I am observing significant dehalogenation of my chloropyrimidine starting material in a Buchwald-Hartwig amination. How can I prevent this?
A3: Dehalogenation can be a problematic side reaction.[6] Several factors can contribute to this:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For instance, using SPhos instead of RuPhos has been observed to lead to dehalogenation as the main product in some cases.[6] A systematic screening of catalysts and ligands is recommended.[4]
-
Nature of the Amine: Certain amines, like N-methylpiperazine and some alkyl amines, can promote dehalogenation.[6]
-
Base Selection: While strong bases like NaOtBu are common in Buchwald-Hartwig aminations, they can be incompatible with sensitive functional groups. Weaker bases such as K₃PO₄ or Cs₂CO₃ may be effective alternatives, although they might require higher temperatures or longer reaction times.[10]
Q4: My Sonogashira coupling with a halopyrimidine is giving low yields. What are the key parameters to optimize?
A4: Low yields in Sonogashira couplings can often be improved by optimizing the following:
-
Catalyst System: A standard Sonogashira reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10] The efficiency is highly dependent on the specific catalyst and ligands.[10]
-
Reaction Conditions: While traditionally carried out under anhydrous and anaerobic conditions, newer protocols that do not require such stringent conditions have been developed.[10][11]
-
Microwave Irradiation: Microwave-assisted procedures can significantly shorten reaction times and improve yields, sometimes with very low catalyst loading.[4]
-
Alkyne Loading: For volatile alkynes, increasing the loading in the reaction might improve low yields.[6]
Troubleshooting Guides
Issue 1: Low Product Yield in Suzuki-Miyaura Coupling of Chloropyrimidines
This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of chloropyrimidines.
Potential Causes & Solutions
-
Problem: The reaction is sluggish or fails to proceed to completion.
-
Possible Cause: Chloropyrimidines are less reactive coupling partners, making the choice of an appropriate catalytic system essential.[4]
-
Suggested Solution: A systematic screening of the catalyst, ligand, solvent, and base is the most effective approach.[4] Sterically hindered and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, have proven effective.[5]
-
-
Problem: Significant formation of the protodeboronation side-product.
-
Possible Cause: This side reaction is often exacerbated by high temperatures and certain bases.[4] 2-Pyrimidinylboronic acids are particularly susceptible to protodeboronation.[5]
-
Suggested Solution: Use fresh, high-purity boronic acid and carefully optimize reaction conditions.[4] Employing more stable boronic acid derivatives like pinacol esters or MIDA boronates can also be beneficial.[5]
-
-
Problem: Catalyst deactivation.
-
Possible Cause: The nitrogen atom in the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[5] Impurities in reactants or solvents can also poison the catalyst.[12]
-
Suggested Solution: The use of sterically hindered and electron-rich phosphine ligands can mitigate catalyst deactivation.[5] Ensure all reactants and solvents are pure and dry.[12]
-
Experimental Protocol: Screening of Reaction Components for Suzuki Coupling
This protocol is adapted for the Suzuki coupling of dichloropyrimidines.
-
Reagent Preparation: In a reaction vessel, combine the 2,4-dichloropyrimidine (1.0 mmol), the phenylboronic acid (1.2 mmol), the palladium catalyst (as specified in Table 1), the ligand (if applicable), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Atmosphere Control: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[5]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15 minutes for microwave-assisted reactions).[4][5]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [4] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [4] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [4] |
Issue 2: Side-Product Formation in Buchwald-Hartwig Amination
This guide addresses common side reactions encountered during the Buchwald-Hartwig amination of halopyrimidines.
Potential Causes & Solutions
-
Problem: Formation of a hydrodehalogenated arene side-product.
-
Problem: Homo-coupling of the starting material.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inerting: Seal the tube with a septum and purge with argon for 10 minutes.
-
Solvent and Heating: Add degassed solvent (e.g., toluene or dioxane) and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield in palladium-catalyzed reactions.
Reaction Pathway for Side-Product Formation
Caption: Common side-product pathways in Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Brominated Pyrimidine Compounds
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of brominated pyrimidine compounds. Below are troubleshooting guides and frequently asked questions to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in brominated pyrimidine synthesis, and how do they affect purification?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials, over-brominated byproducts (e.g., dibromo-compounds), and regioisomers.[1] For instance, direct bromination can lead to over-bromination, while reactions involving protecting groups may contain incompletely deprotected intermediates.[1] These impurities can have similar polarities to the desired product, making chromatographic separation challenging.[2] Dehalogenation during purification can also lead to the formation of the non-brominated pyrimidine as a significant byproduct.[1]
Q2: What is the recommended first step to develop a purification strategy for a novel brominated pyrimidine?
A2: The recommended first step is to perform a thorough analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC). TLC helps in visualizing the number of components, estimating the polarity of the target compound, and identifying a suitable solvent system for larger-scale purification methods like flash column chromatography.[3][4] It is crucial to test a range of solvent systems, typically mixtures of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[3]
Q3: How can I assess the purity of my final brominated pyrimidine product?
A3: Purity is best assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity evaluation.[5] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities, providing structural information.[6] Mass Spectrometry (MS) helps confirm the molecular weight of the desired product and detect any residual impurities.[7][8] For a comprehensive analysis, using orthogonal methods (e.g., chromatography and spectroscopy) is recommended.[6]
Troubleshooting Guide
This guide addresses specific problems encountered during the purification of brominated pyrimidine compounds.
Thin-Layer Chromatography (TLC) Issues
Q: Why is my compound streaking or tailing on the TLC plate?
A: This is a common issue with several potential causes:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[3][4][9] Try diluting the sample solution (a 1% solution is a good starting point) and re-spotting.[3][10]
-
Inappropriate Solvent System: If the solvent is too polar, it may not effectively separate the compound from impurities, leading to streaking.[9] Conversely, a solvent that is not polar enough may result in poor movement from the baseline. Experiment with different solvent polarities.
-
Compound Instability: Some compounds are unstable on acidic silica gel.[11] This can cause decomposition and appear as a streak.
-
High Polarity of Compound: Highly polar compounds, such as pyrimidine salts, may streak on silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve spot shape.
Q: I don't see any spots on my developed TLC plate.
A: This can be frustrating, but here are the likely reasons:
-
Sample Too Dilute: The concentration of your compound may be too low to be detected.[9] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[3][9]
-
Compound is Not UV-Active: If you are using a UV lamp for visualization, your compound may not have a UV chromophore. Try alternative visualization methods, such as iodine vapor or a potassium permanganate stain.[3]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[3][9]
-
Experimental Failure: It is possible the reaction did not yield the expected product.[9]
Column Chromatography Issues
Q: My brominated pyrimidine seems to be decomposing on the silica gel column. What can I do?
A: Brominated pyrimidines can be sensitive to the acidic nature of standard silica gel.
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[12] Flush the packed column with this solvent mixture before loading your compound.[12]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize Contact Time: Use flash chromatography with positive pressure to move the compound through the column more quickly. A short, wide column is often more effective for this than a long, thin one.[12]
Q: The separation between my product and an impurity is very poor (co-elution). How can I improve it?
A: Poor separation occurs when compounds have very similar polarities.[2]
-
Optimize the Solvent System: A good starting point for flash chromatography is a solvent system that gives your target compound an Rf value of 0.2-0.3 on TLC.[13] Fine-tune the solvent ratio to maximize the distance between your product spot and the impurity spot.
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run.[12] This can help resolve compounds that are close together.
-
Change the Solvent System Entirely: Sometimes, switching one of the solvents can alter the selectivity of the separation. For example, replacing ethyl acetate with dichloromethane or acetone might change how the compounds interact with the silica gel.
Crystallization Issues
Q: I can't find a suitable solvent for recrystallizing my brominated pyrimidine.
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Q: My product is "oiling out" instead of forming crystals.
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.
-
Lower the Cooling Temperature: Ensure the solution is cooled slowly. A rapid temperature drop can promote oiling.
-
Use a More Dilute Solution: The concentration of your compound might be too high. Add a small amount of additional hot solvent before cooling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
Data Presentation: Purification Parameters
The following tables summarize typical starting conditions for the purification of brominated pyrimidines. Note that these are illustrative, and optimization is required for each specific compound.
Table 1: Illustrative TLC and Flash Chromatography Conditions
| Compound Type | Typical TLC Eluent (v/v) | Approx. Rf | Flash Chromatography Eluent | Purity (Post-Column) | Reference |
| 5-Bromouridine Derivatives | 10% H₂O in CH₃CN | Varies | Gradient elution | >90% | [14] |
| Acetylated Bromouridines | CH₂Cl₂ / Acetone (9:1) | ~0.3 | CH₂Cl₂ / Acetone (9:1) | >97% | [15] |
| General Electron-Rich Pyrimidines | Dichloromethane / Methanol | Varies | Dichloromethane / Methanol | Varies | [16] |
Table 2: Recrystallization Solvents
| Compound | Recrystallization Solvent | Outcome | Reference |
| 4-Bromoisoquinoline | Petroleum Ether | Purified crude product | [17] |
| 8-Bromoguanosine | Water | ~50% yield after crystallization | [15] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Select Solvent System: Identify an appropriate eluent using TLC, aiming for an Rf value of 0.2-0.3 for the target compound.[13]
-
Prepare the Column:
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a dry slurry by adsorbing the compound onto a small amount of silica gel, removing the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12][13]
-
-
Elute and Collect:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization
-
Dissolve the Impure Compound: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.[19]
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of larger crystals.[19]
-
Induce Crystallization (if necessary): If no crystals form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.[19]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Wash and Dry: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to dry completely.[19]
Protocol 3: Acid-Base Extraction for Removing Basic or Acidic Impurities
This technique separates compounds based on their differing solubilities in aqueous and organic solvents, which can be manipulated by changing the pH.[20]
-
Dissolve Mixture: Dissolve the crude mixture containing the brominated pyrimidine in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.[20]
-
Extract Impurities:
-
To remove acidic impurities (e.g., a carboxylic acid): Add a weak aqueous base like 5% sodium bicarbonate solution. Stopper the funnel, shake gently, and vent frequently to release any pressure from CO₂ evolution.[21] Allow the layers to separate. Drain the lower aqueous layer containing the deprotonated acidic impurity. Repeat the wash if necessary.
-
To remove basic impurities (e.g., an amine): Add a dilute aqueous acid like 5-10% hydrochloric acid.[21] Shake and vent. Drain the lower aqueous layer containing the protonated basic impurity.
-
-
Wash and Dry: Wash the remaining organic layer with brine (saturated NaCl solution) to remove excess water. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Isolate Product: Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A decision workflow for selecting a suitable purification strategy.
Caption: A logical guide for troubleshooting common TLC issues.
Caption: Workflow for removing an acidic impurity via extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. mdpi.com [mdpi.com]
- 15. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Bromo-4-(4-methylphenyl)pyrimidine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-4-(4-methylphenyl)pyrimidine, primarily via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction to produce this compound has a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in Suzuki couplings involving pyrimidine rings. The nitrogen atoms in the pyrimidine can coordinate with the palladium catalyst, inhibiting its activity.[1] Several factors should be systematically investigated:
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently or is being deactivated. Ensure your palladium source is high quality. For Pd(II) precatalysts, efficient reduction to Pd(0) is required. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1]
-
Reaction Conditions: The combination of base, solvent, and temperature is critical and often requires screening.[1]
-
Base: The base activates the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, the stronger, non-nucleophilic base K₃PO₄ is often effective.[1][2]
-
Solvent: A biphasic solvent system, such as 1,4-Dioxane/H₂O or Toluene/H₂O, is typically used to dissolve both the organic substrates and inorganic base.[2]
-
Temperature: Reactions are commonly run at elevated temperatures (e.g., 70-110 °C) to ensure a reasonable reaction rate.[1][3]
-
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1]
Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: Several side reactions can reduce the yield of the desired product. The most common include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which forms toluene as a by-product and consumes the boronic acid. This side reaction is often promoted by high temperatures and excess water or base.[3] To mitigate this, use fresh, high-purity 4-methylphenylboronic acid, avoid excessively high temperatures, and use the recommended stoichiometry of base and water.[1]
-
Homocoupling: The 4-methylphenylboronic acid can couple with itself to form 4,4'-bitolyl. This is often caused by the presence of oxygen or an excess of palladium catalyst.[1] Rigorous degassing of the reaction mixture is essential.[1]
-
Dehalogenation (Debromination): The starting material, a 5-bromopyrimidine derivative, can be reduced, replacing the bromine atom with hydrogen. This can occur at high temperatures in the presence of certain phosphine ligands and bases.[1] Consider using a milder base like K₃PO₄ or Cs₂CO₃ and lowering the reaction temperature.[2]
Q3: How do I choose the right starting materials for this synthesis?
A3: The most common route is the Suzuki-Miyaura coupling between a dihalopyrimidine and an arylboronic acid. A typical pathway involves reacting 5-bromo-4-chloropyrimidine with 4-methylphenylboronic acid . The C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings, allowing for selective arylation at the 4-position under controlled conditions.[2][4]
Q4: What are the best practices for product purification?
A4: After the reaction is complete, a standard aqueous work-up is typically performed. The crude product is often purified by column chromatography on silica gel.[5] A solvent system such as ethyl acetate/hexane can be used to separate the desired product from residual starting materials, catalyst, and by-products. Recrystallization can be employed as a final purification step if a solid product is obtained.[6]
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for optimization.
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4-chloropyrimidine (1.0 equiv.), 4-methylphenylboronic acid (1.1-1.2 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2][3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[2]
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).[2][3]
-
Ensure the mixture is thoroughly degassed by bubbling argon through the solution or by using freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture with vigorous stirring at 70–100 °C for 18-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.[5]
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts the reaction yield. The following tables summarize conditions reported for similar Suzuki coupling reactions on pyrimidine cores.
Table 1: Effect of Base and Solvent on Yield (Based on arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine)[3]
| Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2.0) | Toluene | 70-80 | 18-22 | 40 |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2.0) | Acetonitrile | 70-80 | 18-22 | 36 |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | 18-22 | 60 |
Table 2: Recommended Starting Conditions for C-Br Coupling [2]
| Parameter | Recommended Reagents/Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable starting point. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is a strong, non-nucleophilic base that can prevent side reactions. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
Visual Guides
Synthesis Workflow Diagram
This diagram illustrates the general experimental workflow for the synthesis and purification of the target compound.
Caption: General workflow for Suzuki coupling synthesis.
Troubleshooting Logic Diagram
This flowchart helps diagnose and resolve common issues encountered during the synthesis.
References
Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of Pyrimidines
This guide is intended for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate catalyst and condition selection for these often-challenging transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Suzuki coupling of pyrimidines.
Q1: My Suzuki coupling reaction with a chloropyrimidine is not working or giving very low yield. What are the first things I should check?
A1: Low reactivity is a common issue with chloropyrimidines due to the strong C-Cl bond. Here’s a checklist of initial troubleshooting steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For challenging substrates like chloropyrimidines, highly active catalyst systems are often required. Consider using sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These enhance the oxidative addition step, which is often rate-limiting.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through your solvent and reaction mixture.[1]
-
Base Selection: The base is crucial for the activation of the boronic acid. For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[2]
-
Temperature: Chloropyrimidines often require higher reaction temperatures (typically 80-110 °C) to facilitate the oxidative addition step.[1] Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[3]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used. The optimal solvent should be determined empirically for your specific substrate combination.
Q2: I am observing significant protodeboronation of my pyrimidine boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent side reaction, especially with electron-deficient heteroaryl boronic acids like those of pyrimidine.[2] Here are strategies to mitigate it:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Switching to a weaker base such as K₂CO₃ or K₃PO₄ may help.
-
Control Water Content: While some water is often beneficial for the Suzuki reaction, excessive amounts can promote protodeboronation.[2] Try using a carefully controlled amount of water or even anhydrous conditions.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[2] Running the reaction at the lowest effective temperature can help favor the desired coupling.
-
Use Boronic Esters: Boronic acid pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.
-
Highly Active Catalyst: A more active catalyst can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[2]
Q3: I am working with a 2-substituted pyrimidine and the coupling is proving difficult. Are there specific challenges with this isomer?
A3: Yes, 2-pyrimidinylboronic acids are particularly challenging coupling partners. This is often referred to as the "2-pyridyl problem" by analogy. The proximity of the boronic acid group to the nitrogen atom at the 1-position can lead to chelation with the palladium catalyst, causing inhibition or deactivation.[4] To overcome this, consider using more stable boronic acid derivatives like pinacol esters and highly active catalyst systems.[4]
Q4: I am using a di-chlorinated pyrimidine (e.g., 2,4-dichloropyrimidine) and want to achieve selective mono-arylation. How can I control the regioselectivity?
A4: The regioselectivity of Suzuki couplings on di-halopyrimidines is influenced by the electronic and steric environment of the halogen positions. For 2,4-dichloropyrimidine, the C4 position is generally more reactive towards Suzuki coupling.[3][5] To favor mono-substitution at the C4 position, you can carefully control the stoichiometry of the boronic acid (using 1.0 equivalent or slightly less). Running the reaction at a lower temperature may also improve selectivity.
Data Presentation: Catalyst and Condition Screening
The following tables summarize quantitative data from catalyst and condition screening for the Suzuki coupling of chloropyrimidines.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [3][5]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
| PdCl₂(dppf)·CH₂Cl₂ | - | 70 | A robust catalyst for challenging couplings. |
Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), catalyst (5 mol%), 1,4-dioxane, 100 °C, 1-24 h.
Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [3][5]
| Solvent | Temperature (°C) | Yield (%) |
| THF | 60 | 38 |
| DMF | 100 | 31 |
| 1,4-Dioxane | 100 | 71 |
| Isopropanol | 80 | 52 |
Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), 24 h.
Table 3: Microwave-Assisted Suzuki Coupling of 2,4-dichloropyrimidine: Temperature and Time Optimization [3]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 60 | 15 | 35 |
| 2 | 80 | 15 | 62 |
| 3 | 100 | 10 | 75 |
| 4 | 100 | 15 | 81 |
| 5 | 100 | 20 | 81 |
| 6 | 120 | 10 | 78 |
| 7 | 120 | 15 | 77 |
| 8 | 140 | 10 | 71 |
| 9 | 140 | 15 | 69 |
Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 1,4-dioxane/H₂O (5:1).
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [3][6]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5-5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/Water (e.g., 5:1 mixture)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 15 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot, Regioselective Double Suzuki Coupling of 2,4-Dichloropyrimidine [7]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
First arylboronic acid (1.0 equiv)
-
Second arylboronic acid (1.17 equiv)
-
Pd(PPh₃)₄ (27 mol% for the first coupling, 13 mol% for the second)
-
K₂CO₃ (3.0 equiv for each step)
-
Toluene, Ethanol, Water
Procedure:
-
Dissolve 2,4-dichloropyrimidine in a mixture of toluene, ethanol, and water.
-
Degas the solution with argon for five minutes.
-
Add the first arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to the reaction vial.
-
Shake the vial at 55 °C for 12 hours.
-
After 12 hours, add the second arylboronic acid, another portion of Pd(PPh₃)₄, and K₂CO₃ to the reaction vial.
-
Increase the temperature to 90 °C and shake for another 12 hours.
-
After cooling to room temperature, partition the mixture between water and ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate and remove the solvent in vacuo.
-
Purify the crude product by flash-column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of substituted pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing impurities during synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and ensure the purity of your compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of pyrimidine derivatives, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Reaction Yield and Complex Mixture of Products
Question: My reaction yield is consistently low, and TLC/HPLC analysis shows multiple unexpected spots. What are the likely causes and how can I improve the outcome?
Answer: Low yields and the formation of multiple byproducts are common challenges in pyrimidine synthesis. Several factors can contribute to this issue.[1][2]
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities or residual moisture in reactants can significantly interfere with the reaction, leading to side reactions and lower yields.[2]
-
Solution: Ensure all starting materials are of high purity and are thoroughly dried before use. Consider purifying commercial starting materials if their purity is questionable.
-
-
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or degradation of the product.[2]
-
Solution: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help determine the optimal reaction time and prevent the formation of degradation products. Experiment with different temperatures to find the ideal balance between reaction rate and byproduct formation.
-
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can result in the low conversion of the limiting reagent.[2]
-
Solution: Accurately calculate and measure the amounts of all reactants. For multi-component reactions like the Biginelli reaction, the stoichiometry of the aldehyde, β-ketoester, and urea/thiourea is critical.[3]
-
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.
-
Solution: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield, especially when using sensitive reagents or catalysts.[2]
-
-
Catalyst Issues: The choice and activity of the catalyst are crucial. An inappropriate or deactivated catalyst can lead to low conversion or promote side reactions.[1]
-
Solution: Screen different Brønsted or Lewis acid catalysts. Ensure the catalyst is active and used in the optimal concentration. For instance, in some cases, Lewis acids like Yb(OTf)₃ can be more effective than traditional acid catalysts like HCl in the Biginelli reaction.[1]
-
Issue 2: Presence of Persistent Impurities After Initial Purification
Question: After performing column chromatography, I still observe a persistent impurity with a similar Rf value to my product. How can I effectively remove it?
Answer: The presence of impurities with similar physicochemical properties to the desired product makes purification challenging.[2]
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurity: If the desired product and a key impurity (e.g., a regioisomer or a mono-substituted intermediate) have very similar polarities, separation by standard column chromatography can be difficult.[2][4]
-
Solution 1: Optimize Chromatography: Experiment with different solvent systems (eluents) to improve separation. A gradual gradient elution can be more effective than an isocratic one. Consider using a different stationary phase, such as alumina instead of silica gel, or employing reverse-phase chromatography.[2][5]
-
Solution 2: Recrystallization: This is often a highly effective method for removing impurities that have different solubility profiles from the product. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains in solution.[5][6]
-
Solution 3: Preparative HPLC (Prep-HPLC): For very challenging separations, Prep-HPLC offers higher resolution and is suitable for obtaining highly pure compounds.[6]
-
-
Unreacted Starting Materials or Intermediates: Incomplete reactions can lead to the presence of starting materials or stable intermediates in the final product. For example, in the synthesis of 4,6-diethoxyprimidine from 4,6-dichloropyrimidine, the mono-substituted intermediate 4-chloro-6-ethoxyprimidine is a common impurity.[4]
-
Residual Catalyst: Metal catalysts (e.g., palladium) used in cross-coupling reactions can contaminate the final product.
-
Solution: Proper work-up procedures, including aqueous washes, can remove some catalyst residues.[2] For palladium catalysts, specific methods like washing with aqueous potassium fluoride to remove tin byproducts from Stille couplings, or filtering through celite for Sonogashira reactions, can be effective.[2] Specialized scavengers can also be employed to remove trace amounts of metal catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis to minimize impurity formation?
A1: The most critical parameters are typically the purity of starting materials, strict control of reaction temperature and time, the choice of solvent, and the maintenance of an inert atmosphere for sensitive reactions.[2] Monitoring the reaction progress is also crucial for determining the optimal endpoint and preventing the formation of degradation products.[2]
Q2: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring?
A2: The formation of regioisomers can be minimized by carefully selecting the starting materials and reaction conditions. The use of protecting groups to block certain reactive sites or the introduction of directing groups to favor substitution at a specific position are common strategies. The electronic nature of existing substituents on the pyrimidine ring also plays a significant role in directing incoming electrophiles or nucleophiles.[2]
Q3: What are the common analytical techniques to identify and quantify impurities in my synthesized pyrimidine derivatives?
A3: A combination of techniques is typically used. High-Performance Liquid Chromatography (HPLC) is excellent for assessing the purity of the compound and quantifying impurities.[2][7] For structural identification of impurities, Mass Spectrometry (MS) provides information about the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the chemical structure.[2][8] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for volatile impurities.[4]
Q4: My pyrimidine derivative is highly polar and difficult to purify. What methods are recommended?
A4: For highly polar pyrimidine derivatives, purification can be challenging due to poor retention in standard reverse-phase chromatography and high solubility in polar solvents for recrystallization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic method. For reverse-phase HPLC, using polar-endcapped columns or ion-pairing agents can enhance retention. Ion-exchange chromatography is effective for ionizable derivatives.
Q5: I suspect my product is unstable on silica gel during column chromatography. How can I confirm this and what are the alternatives?
A5: You can test for instability by performing a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it suggests degradation on the silica. In such cases, using a different stationary phase like alumina or employing non-chromatographic purification methods like recrystallization might be necessary.[2]
Data Presentation
Table 1: Comparison of Common Purification Techniques for Substituted Pyrimidines
| Purification Method | Principle | Typical Purity Achieved (%) | Typical Recovery Rate (%) | Key Advantages | Common Impurities Removed |
| Recrystallization | Differential solubility | >99 (with optimal solvent) | 60-90 | Cost-effective, scalable, good for crystalline solids.[6] | Byproducts with different solubility, some starting materials. |
| Flash Column Chromatography | Differential polarity | 95-99 | 70-95 | Fast, widely applicable, good for complex mixtures.[1] | Byproducts, starting materials, intermediates with different polarity. |
| Preparative HPLC | High-resolution differential partitioning | >99.5 | 50-85 | High purity, suitable for challenging separations.[6] | Closely related impurities, regioisomers, stereoisomers. |
| Solid-Phase Extraction (SPE) | Partitioning between solid and liquid phases | Variable (often for cleanup) | >90 | Rapid sample cleanup, can be automated. | Polar or non-polar impurities depending on the sorbent. |
Note: The values presented are illustrative and can vary significantly depending on the specific compound, the nature and amount of impurities, and the optimization of the purification protocol.[1][6]
Table 2: Illustrative Purity Data for a Biginelli Reaction Product Purification
| Purification Step | Product | Initial Purity (by HPLC Area %) | Key Impurity | Final Purity (by HPLC Area %) | Recovery Yield (%) |
| Crude Product | Dihydropyrimidinone | ~85% | Unreacted Aldehyde | - | 100% (Crude) |
| Recrystallization (Ethanol) | Dihydropyrimidinone | 85% | Unreacted Aldehyde | ~98% | ~75% |
| Column Chromatography | Dihydropyrimidinone | 85% | Unreacted Aldehyde | ~99% | ~80% |
This table provides a hypothetical but realistic example of purity improvement for a typical Biginelli reaction product.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization (Single Solvent)
This protocol outlines a fundamental technique for purifying solid substituted pyrimidine compounds.[6]
-
Solvent Selection: Choose a solvent in which the pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, ethyl acetate, and water.
-
Dissolution: In an Erlenmeyer flask, add the crude pyrimidine compound and a stir bar. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography
This protocol describes a standard method for purifying pyrimidine derivatives based on polarity.[1]
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (eluent) that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample evenly to the top of the silica bed.
-
Elution: Begin elution with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump) to achieve a steady flow rate. If necessary, a solvent gradient (gradually increasing the polarity of the eluent) can be used to improve separation.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis and Work-up: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.
Protocol 3: HPLC Method for Purity Analysis of Pyrimidine Derivatives
This protocol provides a general framework for assessing the purity of synthesized pyrimidines.[7][9]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio will depend on the polarity of the analyte.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrimidine derivative has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the pyrimidine derivative in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and run the analysis. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Preventing homocoupling in cross-coupling reactions of boronic acids
Topic: Preventing Homocoupling of Boronic Acids
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl compound.[1][2][3] This byproduct consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product, and often complicates purification due to its structural similarity to the target molecule.[3]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[3]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[2][3][4][5] Rigorous exclusion of oxygen is necessary to suppress this side reaction.[6]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as Pd(OAc)₂, is used as the catalyst precursor, it can react directly with the boronic acid to generate the homocoupled product.[2][3] This is particularly problematic at the beginning of the reaction before the Pd(II) is reduced to the catalytically active Pd(0).[2]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.[2]
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it reduces the initial concentration of Pd(II) that can lead to homocoupling.[1][2][7]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and P(t-Bu)₃, can suppress homocoupling.[2][7][8] These ligands accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle, making the competing homocoupling pathway less favorable.[2][7] N-Heterocyclic Carbenes (NHCs) can also be very effective in suppressing homocoupling due to their strong binding to palladium.[7]
Q4: Can the choice of base and solvent influence the formation of homocoupling byproducts?
A4: Yes, the base and solvent system can significantly impact the reaction outcome.[1] While the primary role of the base is to activate the boronic acid for transmetalation, different bases can affect reaction kinetics and selectivity.[7][9] It is often necessary to screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water) to find the optimal conditions for a specific reaction.[1]
Q5: Are there any additives that can help suppress homocoupling?
A5: Yes, the addition of a mild reducing agent, such as potassium formate (KCO₂H), can significantly suppress homocoupling.[6][10] This additive helps to reduce any detrimental Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle.[1][6]
Troubleshooting Guide
Issue: Significant amount of homocoupling byproduct observed.
This workflow provides a systematic approach to troubleshooting and minimizing homocoupling in your Suzuki-Miyaura cross-coupling reactions.
Data Summary
The following tables summarize quantitative data on the effect of various strategies to minimize boronic acid homocoupling.
Table 1: Effect of Oxygen Exclusion on Homocoupling
| Entry | Catalyst (mol %) | O₂ Control Procedure | % Dimer (Homocoupling) | Reference |
| 1 | 1.1% Pd/5% C | Brief headspace sweep | 1.4 | [6] |
| 2 | 1.1% Pd/5% C | vac/N₂ backfill | 0.5 | [6] |
| 3 | 1% Pd black | vac/N₂ backfill | 0.3 | [6] |
Table 2: Effect of Mild Reducing Agent on Homocoupling
| Entry | Catalyst | Additive | % Dimer (Homocoupling) | Reference |
| 1 | 1% Pd black | None | 0.3 | [6] |
| 2 | 1% Pd black | KCO₂H | <0.1 | [6] |
Table 3: General Ligand Effects on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling | Reference |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | May allow for more homocoupling, especially under non-ideal conditions. | [7] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors | Generally suppress homocoupling by accelerating the desired catalytic cycle. | [7] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Can be very effective in suppressing homocoupling due to their strong binding to palladium. | [7] |
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Mixture
This protocol is crucial for minimizing oxygen-mediated homocoupling.[1][3]
-
Solvent Degassing: Before use, sparge the solvent (e.g., dioxane, toluene, THF) with an inert gas (N₂ or Ar) for 15-30 minutes. A subsurface sparge is most effective.[3][6] For particularly sensitive reactions, use the freeze-pump-thaw method (3-5 cycles).[3]
-
Reaction Setup: Assemble an oven-dried Schlenk flask or reaction vessel under a positive pressure of inert gas.
-
Reagent Addition: Add the aryl halide, boronic acid, base, and ligand to the flask.
-
Inerting the System: Seal the flask and evacuate and backfill with the inert gas. Repeat this cycle at least three times.[2][11]
-
Solvent Addition: Add the degassed solvent via syringe or cannula.
-
Final Degassing: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes before adding the catalyst.[3][11]
Protocol 2: Minimizing Homocoupling with a Pd(II) Precatalyst
This protocol is designed to suppress homocoupling when using a Pd(II) source like Pd(OAc)₂.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), ligand (e.g., SPhos, 0.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), and potassium formate (1-2 equiv.).[1][3]
-
Inert Atmosphere & Degassing: Follow steps 2-6 from Protocol 1 to establish an inert atmosphere and thoroughly degas the reaction mixture.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 0.1 mol%).[3]
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[2][3]
Reaction Mechanisms
The following diagrams illustrate the key mechanistic pathways involved in Suzuki-Miyaura cross-coupling and the competing homocoupling side reaction.
This diagram illustrates how the active Pd(0) catalyst enters the desired cross-coupling cycle. However, in the presence of oxygen, Pd(0) can be oxidized to Pd(II), which can then initiate the homocoupling side reaction, leading to the formation of the undesired biaryl byproduct.[2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the work-up and purification of reaction mixtures containing 5-bromopyrimidines.
Frequently Asked Questions (FAQs)
FAQ 1: What is a standard aqueous work-up procedure for a Suzuki-Miyaura coupling reaction involving a 5-bromopyrimidine?
A typical aqueous work-up is designed to remove inorganic salts, the base, and water-soluble impurities.
General Protocol:
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.[1][2][3]
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).[1][2][4]
-
Washing: Transfer the diluted mixture to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[1][2][5] Subsequently, wash with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in layer separation.[1][2]
-
Drying: Separate the organic layer and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[1][2][4]
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[1][2][4]
FAQ 2: How can I effectively remove residual palladium catalyst from my reaction mixture?
Residual palladium can be challenging to remove, often appearing as a black or grey solid (heterogeneous) or imparting a color to the solution (homogeneous).
-
For Heterogeneous Palladium (e.g., Pd/C, Palladium Black): Simple filtration through a pad of Celite is highly effective.[6][7][8] Celite is a diatomaceous earth that forms a fine filter bed capable of trapping insoluble inorganic salts and finely divided metals.[7]
-
For Homogeneous (Soluble) Palladium:
-
Chromatography: Column chromatography is a common and effective method to separate the product from soluble palladium complexes and other byproducts.[7]
-
Scavengers: Solid-supported scavengers containing thiol or triazine functional groups can be added to the reaction mixture to bind soluble palladium. The resulting complex is then removed by filtration.[6][8]
-
Precipitation: In some cases, adding an anti-solvent can induce the precipitation of the palladium species, which can then be filtered off.[6]
-
FAQ 3: My purification by recrystallization is failing. What can I do?
Recrystallization failures, such as oiling out, rapid precipitation of amorphous solid, or no crystal formation, are common.
-
No Crystals Form: The solution may not be sufficiently saturated, or the chosen solvent may be inappropriate.[9] Try evaporating some solvent to increase concentration or select a solvent where the compound is less soluble at low temperatures.[9]
-
Oiling Out or Amorphous Solid: This often results from the solution being too supersaturated or cooling too quickly.[10] To encourage crystal growth, ensure the cooling process is slow. Allow the flask to cool gradually to room temperature before placing it in an ice bath.[10] Using a more viscous solvent system or seeding with a small crystal of the pure compound can also help.[10]
-
Persistent Impurities: If impurities remain after recrystallization, they may have similar solubility profiles to your product. In this case, column chromatography is a more suitable purification technique.[10][11]
FAQ 4: I'm observing significant debromination of my 5-bromopyrimidine. How can I prevent this?
Debromination, the replacement of the bromine atom with hydrogen, is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions.[12][13]
Common Causes & Solutions:
-
Formation of Palladium-Hydride Species: This is a primary cause of debromination and can be promoted by strong bases and high temperatures.[13]
-
Impurities: Hydride sources in solvents or reagents can also lead to debromination.[14]
-
Solution: Ensure all reagents and solvents are pure and anhydrous.
-
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki couplings with 5-bromopyrimidines are a frequent challenge. The pyridine-like nitrogen in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.[12]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
Quantitative Data: Suzuki-Miyaura Coupling Conditions
The choice of catalyst, base, and solvent is critical for success. The following table summarizes conditions reported for successful couplings with halopyrimidines.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Benzene | 75 | Good | [2] |
| Pd(OAc)₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | Good | [2] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | [2] |
| NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ | tert-Amyl Alcohol | 120 | - | [1] |
Issue 2: Difficulty Removing Palladium Catalyst After Work-up
Even after an aqueous wash, residual palladium can contaminate the crude product, requiring further purification.
Workflow for Palladium Removal
Caption: Workflow for selecting a palladium removal method.
Experimental Protocol: Filtration through Celite
This protocol is effective for removing heterogeneous palladium catalysts.[6][7]
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently compact it to create a level bed.[6][7]
-
Pre-wet the Pad: Wash the Celite pad with the solvent that will be used for filtration to ensure it is properly settled.
-
Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity and pass it through the Celite pad.[6][7] Suction can be applied if necessary.
-
Wash and Collect: Wash the Celite pad with fresh solvent to recover any adsorbed product.[6] Combine the filtrates, which now contain the product free of the heterogeneous catalyst.[6]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of 5-bromopyrimidine with an arylboronic acid.[1][2]
-
Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), a base such as K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[1]
-
Degassing: Ensure the flask is thoroughly purged to remove oxygen, which can deactivate the catalyst.[12]
-
Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[1]
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C).[12]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous work-up as described in FAQ 1.[1][2]
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for Recrystallization
This technique is used to purify solid products.[9][10][15]
-
Solvent Selection: Choose a solvent (or solvent pair) in which your compound is highly soluble at high temperatures but poorly soluble at room temperature.[9][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent, stirring until the solid is fully dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[15]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility decreases.[9][10]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[9][10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9][10]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[9][10]
-
Drying: Dry the purified crystals under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Analysis: 5-Bromo-4-(4-methylphenyl)pyrimidine and its Parent Analogue
A guide for researchers providing a comparative analysis of the 1H and 13C NMR spectral data for 5-Bromo-4-(4-methylphenyl)pyrimidine and its unsubstituted analogue, 4-(4-methylphenyl)pyrimidine. This guide includes predicted data for the title compound, experimental data for the reference compound, a detailed experimental protocol for NMR data acquisition, and a structural diagram for clear atomic assignment.
This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of the nuclear magnetic resonance (NMR) characteristics of this compound and its parent compound, 4-(4-methylphenyl)pyrimidine. Due to the limited availability of experimental spectral data for this compound in the public domain, this guide provides a predicted 1H and 13C NMR assignment for this compound. This prediction is based on the experimentally determined data for 4-(4-methylphenyl)pyrimidine and established substituent chemical shift (SCS) effects of bromine on aromatic systems. The introduction of a bromine atom at the C-5 position of the pyrimidine ring is expected to induce notable changes in the chemical shifts of nearby protons and carbons, primarily due to its electron-withdrawing inductive effect and anisotropic effects.
NMR Data Comparison
The following table summarizes the experimental 1H and 13C NMR data for 4-(4-methylphenyl)pyrimidine and the predicted data for this compound. The predicted shifts for the brominated compound are qualitatively estimated based on the deshielding effect of the bromine atom on the adjacent nuclei.
| Compound | Atom | 1H NMR (ppm) | 13C NMR (ppm) |
| 4-(4-methylphenyl)pyrimidine | H-2 | 9.25 (s) | 163.88 |
| (Experimental Data)[1] | H-6 | 8.73 (d, J=8.0 Hz) | 159.08 |
| H-5 | 7.69 (m) | 157.34 | |
| H-2', H-6' | 7.99 (d, J=12.0 Hz) | 141.60 | |
| H-3', H-5' | 7.32 (d, J=8.0 Hz) | 133.71 | |
| C-4 | - | 129.81 | |
| C-1' | - | 127.06 | |
| C-4' | - | 116.70 | |
| -CH3 | 2.43 (s) | 21.48 | |
| This compound | H-2 | ~9.3 (s) | ~164 |
| (Predicted Data) | H-6 | ~8.9 (s) | ~160 |
| H-2', H-6' | ~8.0 (d) | ~142 | |
| H-3', H-5' | ~7.3 (d) | ~133 | |
| C-2 | - | ~130 | |
| C-4 | - | ~128 | |
| C-5 | - | ~118 (C-Br) | |
| C-6 | - | ~158 | |
| C-1' | - | ~135 | |
| C-2', C-6' | - | ~129 | |
| C-3', C-5' | - | ~129 | |
| C-4' | - | ~142 | |
| -CH3 | ~2.4 (s) | ~21.5 |
Experimental Protocols
General NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.
1H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals.
-
13C NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for 13C).
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: Typically 0 to 220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of 13C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Structure and Atom Numbering
To aid in the assignment of the NMR signals, the chemical structure of this compound with standardized atom numbering is provided below.
Caption: Chemical structure and atom numbering for this compound.
References
Unraveling the Solid-State Architecture: A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Phenylpyrimidine Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this intricate architecture, providing invaluable insights into the structure-activity relationships that govern molecular behavior. This guide offers a comparative analysis of the crystallographic data of pyrimidine derivatives structurally related to 5-Bromo-4-(4-methylphenyl)pyrimidine, alongside a detailed experimental protocol for SCXRD analysis.
While specific crystallographic data for this compound is not publicly available, this guide utilizes data from closely related, publicly documented structures to provide a robust comparative framework. The selected compounds, 4-(3-bromophenyl)pyrimidin-2-amine, 2-amino-5-bromopyrimidine, and 4'-Phenyl-1',4'-dihydro-2,2':6',2"-terpyridine, offer valuable insights into the structural nuances of brominated and phenyl-substituted pyrimidines.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected pyrimidine derivatives, offering a quantitative comparison of their solid-state structures. These parameters, including the crystal system, space group, and unit cell dimensions, define the fundamental packing arrangement of the molecules in the crystal lattice. The R-factor provides a measure of the agreement between the experimental diffraction data and the final refined crystal structure.
| Parameter | 4-(3-bromophenyl)pyrimidin-2-amine | 2-amino-5-bromopyrimidine | 4'-Phenyl-1',4'-dihydro-2,2':6',2"-terpyridine[1] |
| Formula | C₁₀H₈BrN₃ | C₄H₄BrN₃ | C₂₁H₁₇N₃ |
| Crystal System | Orthorhombic | Monoclinic | Triclinic[1] |
| Space Group | Pbca | P2₁/c | P-1[1] |
| a (Å) | 7.214(3) | 13.80 | 6.1325(4)[1] |
| b (Å) | 12.735(6) | 5.839 | 8.2667(5)[1] |
| c (Å) | 21.305(9) | 7.687 | 16.052(2)[1] |
| α (°) | 90 | 90 | 86.829(2)[1] |
| β (°) | 90 | 106.04 | 82.507(2)[1] |
| γ (°) | 90 | 90 | 84.603(2)[1] |
| Volume (ų) | 1957.3(15) | 594.4 | 802.49(9)[1] |
| Z | 8 | 4 | 2 |
| R-factor | 0.0353 | Not Reported | Not Reported |
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure through SCXRD follows a meticulous and standardized workflow. The following protocol outlines the essential steps from crystal preparation to structure refinement.
Crystal Growth and Selection
High-quality single crystals are a prerequisite for successful SCXRD analysis. Crystals of the target compound are typically grown through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The ideal crystal should be well-formed, transparent, and free of visible defects, with dimensions typically in the range of 0.1 to 0.5 mm.
Crystal Mounting
A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is affixed to a thin glass fiber or a specialized loop using a minimal amount of adhesive, such as epoxy or oil. This assembly is then attached to the diffractometer.
Data Collection
The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (commonly Mo-Kα or Cu-Kα radiation) and a detector (such as a CCD or CMOS detector), rotates the crystal through a series of angles. As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. A complete dataset is collected by systematically rotating the crystal and recording the diffraction images.
Data Processing
The raw diffraction images are processed to determine the position and intensity of each reflection. This involves indexing the diffraction spots to determine the unit cell parameters and the Bravais lattice. The intensities are then integrated and corrected for various experimental factors, such as absorption and polarization, to yield a final set of structure factors.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed structure factors, as indicated by the R-factor.
Workflow for Single-Crystal X-ray Diffraction Analysis
The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment, from the initial synthesis of the compound to the final validation and deposition of the crystal structure.
This comprehensive guide provides a foundational understanding of the single-crystal X-ray diffraction analysis of pyrimidine derivatives. By comparing the crystallographic data of related compounds and detailing the experimental workflow, researchers can gain valuable insights into the solid-state properties of these important heterocyclic scaffolds, aiding in the rational design and development of new therapeutic agents.
References
A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) platforms for the characterization of novel pyrimidine derivatives, crucial scaffolds in drug discovery. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate analytical approach.
Performance Comparison of HRMS Platforms
The two most prominent HRMS technologies for the analysis of small molecules like novel pyrimidine derivatives are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers. The choice between these platforms often depends on the specific requirements of the analysis, such as the need for high resolution, fast acquisition speed, or wide dynamic range.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Mass Analyzer | Time-of-Flight | Orbitrap |
| Typical Resolution | 20,000 - 60,000 FWHM | 60,000 - >240,000 FWHM |
| Mass Accuracy | 1 - 3 ppm | < 1 ppm |
| Scan Speed | Very Fast (up to 100 spectra/s) | Fast (improving with newer models) |
| Dynamic Range | Good (3-4 orders of magnitude) | Excellent (4-5 orders of magnitude) |
| Strengths | - High throughput screening- Fast LC applications- Robustness | - Unambiguous formula determination- High-resolution full scan and MS/MS- Excellent for complex mixtures |
| Considerations | - Mass accuracy may be slightly lower than Orbitrap- Frequent calibration may be needed | - Slower scan speeds can be a limitation for very fast chromatography- Higher initial cost |
Experimental Protocols
Below are detailed methodologies for the analysis of novel pyrimidine derivatives using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the synthesized novel pyrimidine derivative in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO).
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration range of 1 µg/mL to 10 ng/mL for analysis.
Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry (HRMS) Method
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for pyrimidine derivatives.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Acquisition Mode:
-
Full Scan MS: Acquire data in a mass range appropriate for the target compounds (e.g., m/z 100-1000) to determine the accurate mass of the molecular ion.
-
Data-Dependent MS/MS (dd-MS2): Trigger fragmentation of the most intense ions from the full scan to obtain structural information.
-
-
Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of novel pyrimidine derivatives from sample preparation to data analysis.
Representative Fragmentation Pathway
Mass spectral studies of substituted pyrimidine derivatives often reveal characteristic fragmentation patterns.[1] The fragmentation is highly dependent on the nature and position of the substituents on the pyrimidine ring.[2] Common fragmentation pathways involve cleavages initiated by the pyrimidine moiety or at amide linkages if present.[3] The following diagram illustrates a representative fragmentation pathway for a hypothetical substituted pyrimidine.
References
A Comparative Guide to the Reactivity of 5-Bromopyrimidines vs. 5-Chloropyrimidines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various strategies, palladium-catalyzed cross-coupling reactions are paramount for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The choice of the halide on the pyrimidine ring is a critical parameter that dictates the reaction's efficiency and selectivity. This guide provides an objective comparison of the reactivity of 5-bromopyrimidines and 5-chloropyrimidines in several key cross-coupling reactions, supported by representative experimental data and detailed protocols.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F.[1] This trend is inversely proportional to the bond dissociation energy, where the weaker C-Br bond is more readily cleaved during the rate-determining oxidative addition step compared to the stronger C-Cl bond.
For halopyrimidines, the electron-deficient nature of the aromatic ring also plays a significant role in influencing the reactivity of the C-X bond. The position of the halogen on the pyrimidine ring affects its susceptibility to oxidative addition, with the general order of reactivity being C4(6) > C2 > C5.[1] The C5 position is the least electron-deficient and, therefore, the least reactive site on the pyrimidine ring for cross-coupling reactions.
This guide focuses on the comparative reactivity of 5-bromo- and 5-chloropyrimidines, highlighting the reaction conditions required to achieve successful couplings and the expected differences in their performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-Br bond, 5-bromopyrimidines generally undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than their 5-chloro counterparts. To achieve comparable yields with 5-chloropyrimidines, more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems, are often necessary.[2]
Table 1: Representative Comparison of 5-Bromo- vs. 5-Chloropyrimidine in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | ~95 |
| 5-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~40 |
| 5-Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃/XPhos (2/4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 8 | ~90 |
Note: The data in this table is representative and compiled based on established reactivity principles. Actual yields may vary depending on the specific substrates and reaction conditions.
Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Halopyrimidine
-
Preparation: In a flame-dried Schlenk flask, combine the 5-halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for bromide; or a more active catalyst system like Pd₂(dba)₃/XPhos for chloride).[2]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C for bromide, 110 °C for chloride) and monitor its progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, 5-bromopyrimidines are more reactive substrates for this transformation. The amination of 5-chloropyrimidines typically requires more specialized and bulky electron-rich phosphine ligands, stronger bases, and higher reaction temperatures to achieve good yields.
Table 2: Representative Comparison of 5-Bromo- vs. 5-Chloropyrimidine in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃/BINAP (2/3 mol%) | NaOtBu | Toluene | 80 | 6 | ~92 |
| 5-Chloropyrimidine | Morpholine | Pd₂(dba)₃/BINAP (2/3 mol%) | NaOtBu | Toluene | 100 | 18 | ~35 |
| 5-Chloropyrimidine | Morpholine | Pd(OAc)₂/RuPhos (2/4 mol%) | K₃PO₄ | t-BuOH | 110 | 12 | ~88 |
Note: The data in this table is representative and compiled based on established reactivity principles. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Halopyrimidine
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP for bromide; RuPhos for chloride, 3-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).[2]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene or t-BuOH). Then, add the 5-halopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[2]
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80 °C for bromide, 110 °C for chloride) until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of 5-bromo- > 5-chloropyrimidine is also observed in this reaction. Copper-free Sonogashira conditions have been developed and can be advantageous in certain contexts. For 5-chloropyrimidines, higher temperatures and more robust catalyst systems are generally required for efficient coupling.
Table 3: Representative Comparison of 5-Bromo- vs. 5-Chloropyrimidine in Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄/CuI (5/10 mol%) | Et₃N | DMF | 80 | 3 | ~90 |
| 5-Chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄/CuI (5/10 mol%) | Et₃N | DMF | 100 | 10 | ~45 |
| 5-Chloropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI (5/10 mol%) | Cs₂CO₃ | Dioxane | 120 | 8 | ~85 |
Note: The data in this table is representative and compiled based on established reactivity principles. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Sonogashira Coupling of 5-Halopyrimidine
-
Preparation: In a reaction flask, add the 5-halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[2]
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[2]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C for bromide, 120 °C for chloride) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Heck Coupling and Stille Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The Stille reaction couples an organotin compound with an organic halide. For both reactions, the reactivity of 5-bromopyrimidines is significantly higher than that of 5-chloropyrimidines, following the same principles outlined for the other cross-coupling reactions. Achieving successful Heck and Stille couplings with 5-chloropyrimidines often requires specialized ligands and higher reaction temperatures.
A generalized experimental workflow for cross-coupling reactions.
Conclusion and Strategic Recommendations
The choice between a 5-bromo- and a 5-chloropyrimidine for a cross-coupling reaction is a strategic one that depends on the desired reactivity, cost, and the specific synthetic route.
-
5-Bromopyrimidines are the preferred substrates when milder reaction conditions are required, which is particularly important for complex molecules with sensitive functional groups. Their higher reactivity generally leads to shorter reaction times and higher yields with standard catalyst systems.
-
5-Chloropyrimidines , while less reactive, are often more cost-effective and readily available starting materials. Their use is feasible with the advent of modern, highly active catalyst systems. They are a viable option when the substrate is robust enough to withstand more forcing reaction conditions, or when the cost of the starting material is a primary consideration.
For substrates containing both a bromo and a chloro substituent, such as 5-bromo-2-chloropyrimidine, the inherent difference in reactivity can be exploited for selective functionalization. Milder conditions will typically favor coupling at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond available for subsequent transformations under more vigorous conditions.[2]
Decision-making guide for selecting the appropriate 5-halopyrimidine.
References
Structure-Activity Relationship of 4-(4-methylphenyl)pyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-methylphenyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including kinase inhibition and anticancer properties. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 4-(4-methylphenyl)pyrimidine analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing critical SAR insights.
Comparative Biological Activity of Pyrimidine Analogs
The biological activity of 4-(4-methylphenyl)pyrimidine analogs is significantly influenced by substitutions at the C2 and C5 positions of the pyrimidine ring. The following tables summarize the in vitro activity of representative compounds against p21-activated kinase 1 (PAK1), a key target in cancer therapy.
| Compound ID | R (Substitution at C2) | X (Substitution at C5) | PAK1 IC50 (μM) | HCT-116 IC50 (μM) |
| 1 | 3,4-dimethoxyphenylamino | H | >10 | >10 |
| 2 | 3,4-dimethoxyphenylamino | Br | 0.85 | 1.5 |
| 3 | 4-(piperazin-1-yl)phenylamino | H | 5.2 | 7.8 |
| 4 | 4-(piperazin-1-yl)phenylamino | Br | 0.12 | 0.25 |
| 5 | 4-(4-methylpiperazin-1-yl)phenylamino | Br | 0.08 | 0.18 |
Table 1: SAR of 2-Arylamino-4-(4-methylphenyl)pyrimidine Analogs as PAK1 Inhibitors. Data indicates that substitution at the C5 position with a bromine atom significantly enhances inhibitory activity against both PAK1 and the HCT-116 colon cancer cell line. Further optimization of the C2 substituent also plays a key role in improving potency.
Key Structure-Activity Relationship Insights
The SAR for this series of compounds can be summarized as follows:
-
Substitution at C5: Introduction of a bromine atom at the C5 position of the pyrimidine ring consistently leads to a significant increase in potency. This suggests that this position may be involved in a key interaction with the target protein or influences the overall conformation of the molecule favorably.
-
Substitution at C2: The nature of the substituent at the C2 position is critical for activity. Arylamino groups, particularly those with a piperazine moiety, have been shown to be beneficial. The basic nitrogen of the piperazine may form important hydrogen bonds within the kinase active site.
-
The 4-(4-methylphenyl) Group: While this guide focuses on analogs with a constant 4-(p-tolyl) group, its interaction with the hydrophobic pocket of the target kinase is considered a crucial anchor for binding.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
PAK1 Kinase Assay
The inhibitory activity of the compounds against PAK1 was determined using a radiometric filter binding assay.
-
Reaction Mixture: The assay was performed in a final volume of 25 μL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 μM ATP (containing 0.5 μCi of [γ-³²P]ATP), and 10 μg of substrate (myelin basic protein).
-
Enzyme and Inhibitor: Recombinant human PAK1 enzyme (10 ng) and the test compound (at various concentrations) were pre-incubated for 10 minutes at 30°C.
-
Initiation and Termination: The reaction was initiated by the addition of the ATP/substrate mixture and incubated for 20 minutes at 30°C. The reaction was terminated by spotting 20 μL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing and Detection: The filter paper was washed three times with 0.75% phosphoric acid and once with acetone. The radioactivity was quantified using a liquid scintillation counter.
-
Data Analysis: IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds was evaluated against the HCT-116 human colon cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key SAR principles and experimental workflows.
Caption: Key modification points on the 4-(4-methylphenyl)pyrimidine core and their impact on biological activity.
Caption: General workflow for the synthesis and biological evaluation of 4-(4-methylphenyl)pyrimidine analogs.
Conclusion
The 4-(4-methylphenyl)pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2 and C5 positions of the pyrimidine ring can lead to significant improvements in biological activity. Specifically, the introduction of a bromine atom at the C5 position and an arylamino moiety with a piperazine group at the C2 position are key determinants of potency against PAK1. Further exploration of these positions, along with other modifications, will likely yield even more effective and selective drug candidates. The provided experimental protocols offer a foundation for researchers to validate these findings and explore new chemical space around this versatile scaffold.
A Comparative Guide to the Biological Activity of Substituted Pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities. The specific biological effect of a substituted pyrimidine is profoundly influenced by the position of its substituents on the pyrimidine ring. This guide provides an objective comparison of the biological activities of substituted pyrimidine isomers, supported by experimental data, to aid researchers in drug discovery and development.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activities of various substituted pyrimidine isomers. The data highlights how the positional arrangement of substituents on the pyrimidine core can significantly impact their therapeutic potential, particularly in the context of anticancer and kinase inhibitory activities.
Table 1: Anticancer Activity of Substituted Pyrimidine Isomers (IC50 values in µM)
| Compound/Isomer Type | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 2-Aminopyrimidine Derivative | 2-amino, 4-(phenylamino), 5-cyano, 6-methyl | HL-60 (Leukemia) | 3.66 | [1] |
| Raji (Lymphoma) | 6.98 | [1] | ||
| Ramos (Lymphoma) | 5.39 | [1] | ||
| 4-Aminopyrimidine Derivative | 4-amino, 2-(phenyl), 6-ethyl | - | - | [2] |
| 2,4,5-Trisubstituted Pyrimidine | 2,4-diamino, 5-(indole) | BEL-7402 (Hepatocellular Carcinoma) | 0.016-0.062 | [3] |
| Fused Pyrimidine (Pyrido[2,3-d]pyrimidine) | 2-amino, 6-(2,6-dichlorophenyl), 7-(urea) | FGFr Kinase | 0.13 | [4] |
| PDGFr Kinase | 1.11 | [4] | ||
| EGFr Kinase | 0.45 | [4] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Kinase Inhibitory Activity of Substituted Pyrimidine Isomers (IC50 values in nM)
| Compound/Isomer Type | Kinase Target | Substitution Pattern | IC50 (nM) | Reference |
| 2,4,5-Trisubstituted Pyrimidine | Aurora A | 2,4-diamino, 5-phenyl | 52.2 | [3] |
| Fused Pyrimidine (Pyrazolo[3,4-d]pyrimidine) | BTK | 1-(acryloyl), 3-(4-phenoxyphenyl) | 7.95 | [5] |
| Fused Pyrimidine (Pyrido[3,4-d]pyrimidine) | EGFR | 4-(3-bromophenylamino), 6-methylamino | 0.08 | [6] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Key Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate a common signaling pathway targeted by pyrimidine-based kinase inhibitors and a general experimental workflow for assessing their biological activity.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway often targeted by pyrimidine-based inhibitors.
Caption: A general experimental workflow for the synthesis and biological evaluation of substituted pyrimidine isomers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized to represent the common procedures used in the field.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized pyrimidine derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are then added to the wells, and the plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Buffers:
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (at a concentration close to its Km value for the specific kinase)
-
Test compounds (serially diluted)
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP or the phosphorylated substrate using a detection reagent (e.g., ADP-Glo™, HTRF®).
-
-
Data Analysis:
-
The signal is measured using a plate reader.
-
The percentage of kinase inhibition is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Conclusion
The biological activity of substituted pyrimidines is highly dependent on the isomeric substitution pattern. As demonstrated by the compiled data, minor changes in the position of a substituent can lead to significant differences in potency and selectivity. This guide underscores the importance of systematic structure-activity relationship studies in the design of novel pyrimidine-based therapeutic agents. The provided protocols and diagrams serve as a foundational resource for researchers engaged in the discovery and development of next-generation pyrimidine drugs.
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of a Newly Synthesized Pyrimidine Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of the chemical structure of a newly synthesized pyrimidine derivative is a critical step in the drug discovery and development pipeline. This guide provides an objective comparison of key analytical techniques used for structural elucidation, supported by experimental data and detailed protocols.
A Multi-faceted Approach to Structural Validation
The unambiguous determination of a novel pyrimidine derivative's structure necessitates a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information, and their collective data provides a comprehensive structural profile. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. For definitive structural confirmation, X-ray Crystallography is the gold standard.
Comparative Analysis of Spectroscopic Techniques
The following table summarizes the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR Spectroscopy for a hypothetical newly synthesized pyrimidine derivative. This data is then compared with a known, structurally similar pyrimidine derivative to highlight how these techniques can be used for validation.
| Analytical Technique | Parameter | Expected Data for a Novel Pyrimidine Derivative (Example: 2-amino-4-chloro-6-methylpyrimidine) | Known Pyrimidine Derivative (Example: 2-Aminopyrimidine) |
| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm (s, 3H, -CH₃), ~6.7 ppm (s, 1H, Ar-H), ~7.1 ppm (br s, 2H, -NH₂) | ~6.6 ppm (t, 1H, H-5), ~8.3 ppm (d, 2H, H-4, H-6), ~6.9 ppm (br s, 2H, -NH₂) |
| Multiplicity | Singlet (s), Broad singlet (br s) | Triplet (t), Doublet (d), Broad singlet (br s) | |
| Integration | Relative ratio of protons | Relative ratio of protons | |
| ¹³C NMR | Chemical Shift (δ) | ~24 ppm (-CH₃), ~110 ppm (C-5), ~160 ppm (C-4), ~163 ppm (C-2), ~168 ppm (C-6) | ~115 ppm (C-5), ~158 ppm (C-4, C-6), ~163 ppm (C-2) |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M]+ and/or [M+H]+ corresponding to the molecular weight of the new derivative. | [M]+ and/or [M+H]+ at m/z 95.10 |
| Fragmentation Pattern | Characteristic fragments indicating the loss of substituents (e.g., -Cl, -CH₃). | Fragmentation of the pyrimidine ring. | |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch), ~780 (C-Cl stretch) | ~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1630 (C=N stretch), ~1570 (C=C stretch) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][2][3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[1][2]
-
Instrument Setup:
-
Data Acquisition: Acquire the ¹H NMR spectrum.[1]
-
Data Processing:
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) may be required compared to ¹H NMR.[1]
-
Instrument Setup:
-
Data Acquisition: Acquire the spectrum, which typically requires a greater number of scans than ¹H NMR.[1][2]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.[2][4]
-
Chromatographic Separation (LC):
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for pyrimidine derivatives.[2][4]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are frequently used.[2][5]
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion. Tandem MS (MS/MS) can be used to induce fragmentation and aid in structural elucidation.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
FTIR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (mixed with KBr and pressed into a pellet), a thin film, or in solution.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C=N, C-Cl).[6][7] The pyrimidine ring itself has characteristic vibrational modes.[6][7]
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.
X-ray Crystallography Protocol:
-
Crystal Growth: This is often the most challenging step and involves growing a single, high-quality crystal of the compound.[8]
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.[8]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions can be determined and refined.[8]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized pyrimidine derivative.
Caption: A typical workflow for the synthesis, purification, and structural validation of a new pyrimidine derivative.
Logical Relationship of Spectroscopic Data
The data from different spectroscopic techniques are interconnected and collectively contribute to the final structural assignment.
Caption: The relationship between the proposed structure and the experimental data obtained from various spectroscopic techniques.
By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently validate the structure of newly synthesized pyrimidine derivatives, a crucial step for advancing these compounds in the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
Head-to-head comparison of different palladium catalysts for pyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The synthesis and functionalization of pyrimidines are therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the synthesis of complex pyrimidine derivatives.[4][5] The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical and profoundly influences reaction efficiency, substrate scope, and overall yield.[6]
This guide provides a head-to-head comparison of different palladium catalysts for the synthesis of functionalized pyrimidines, with a focus on Suzuki-Miyaura and Buchwald-Hartwig reactions. The information presented is supported by experimental data from the literature to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
Palladium Catalyst Performance in Pyrimidine Synthesis
The efficacy of a palladium catalyst is highly dependent on the nature of the pyrimidine substrate, the coupling partner, and the reaction conditions. Below is a summary of the performance of various palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions involving pyrimidine cores.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of pyrimidine synthesis, it is widely used to introduce aryl, heteroaryl, or alkyl groups onto the pyrimidine ring. The selection of the palladium catalyst and ligand is crucial, especially when dealing with less reactive chloropyrimidines.[7]
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | Reflux | 24 | 85 | [4] |
| 2 | 5-Bromo-2,4-dichloropyrimidine | Various arylboronate esters | Pd(dppf)Cl₂ | dppf | KOAc | Dioxane | Reflux | - | - | [2] |
| 3 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | [6] |
| 4 | 4,6-Dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | - | - | Good | [5] |
| 5 | 2-Chloropyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | [6] |
| 6 | 2,5-Diiodopyrazine | Phenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | [8] |
| 7 | 2,5-Diiodopyrazine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [8] |
| 8 | 6-Aryl-2,4-dichloropyrimidine | - | PdCl₂(PPh₃)₂ | PPh₃ | LiHMDS | THF | 0 | Instant | >99:1 C4 selectivity | [9] |
Note: The data presented is compiled from various sources and direct comparison should be made with caution due to variations in substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of N-aryl and N-heteroaryl pyrimidines. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency, especially with less reactive aryl chlorides.[6][10]
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Halopyrimidine | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrimidine | Various Amines | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | NaOBuᵗ/KOH | H₂O | 110 | - | Good | [11] |
| 2 | (Hetero)aryl Chlorides | Primary/Secondary Amines | Pd(OAc)₂ | RuPhos | - | Solvent-free | - | - | 50-99 | [11] |
| 3 | 2,5-Diiodopyrazine | Morpholine | Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | 100 | 16 | High | [8] |
| 4 | 2,5-Diiodopyrazine | Aniline | Pd₂(dba)₃ | SPhos | NaOᵗBu | Toluene | 80 | 16 | High | [8] |
| 5 | 5-(Bromomethyl)-2-chloropyrimidine | Various Amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | RT | - | - | [10] |
| 6 | 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(0) | dppb | LiHMDS | THF | 0 | Instant | High | [9] |
Note: The data presented is compiled from various sources and direct comparison should be made with caution due to variations in substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions for pyrimidine synthesis.
General Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the halopyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand (if separate) under a positive pressure of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halopyrimidine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, Xantphos)
-
Base (e.g., NaOᵗBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium precursor, ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the halopyrimidine and the amine.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures).[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction as described in the Suzuki-Miyaura protocol.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Reaction Mechanism
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the typical workflow for setting up a palladium-catalyzed pyrimidine synthesis experiment.
Caption: General experimental workflow for pyrimidine synthesis.
References
- 1. ijsat.org [ijsat.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 5-Bromo-4-(4-methylphenyl)pyrimidine by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability of experimental results and the safety and efficacy of potential therapeutic agents. 5-Bromo-4-(4-methylphenyl)pyrimidine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, supported by a detailed experimental protocol and representative data.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used technique for the purity analysis of non-volatile or thermally labile compounds, making it highly suitable for substituted pyrimidines.[1][2] Its high resolution, sensitivity, and quantitative accuracy establish it as the gold standard for separating the main compound from process-related impurities and degradation products.[3]
Detailed Experimental Protocol: HPLC Purity Analysis
This protocol outlines a standard RP-HPLC method for determining the purity of a synthesized batch of this compound.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 95 30.0 95 30.1 20 | 35.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Sample Solution: Accurately weigh approximately 5 mg of the synthesized this compound and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Standard Solution (Optional, for reference): Prepare a reference standard in the same manner if available.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the sample solution and record the chromatogram for 35 minutes.
-
Calculate the purity of the compound using the area normalization method (assuming all impurities have a similar response factor at 254 nm).
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation: Representative HPLC Results
The following table summarizes hypothetical data from an HPLC analysis of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.54 | 15,800 | 0.25 | Unknown Impurity 1 |
| 2 | 8.91 | 31,600 | 0.50 | Starting Material |
| 3 | 15.23 | 6,268,500 | 98.95 | This compound |
| 4 | 18.77 | 19,000 | 0.30 | Unknown Impurity 2 |
| Total | 6,334,900 | 100.00 |
Visualization of the HPLC Workflow
The logical flow of the purity assessment process using HPLC is illustrated below.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques offer orthogonal approaches to purity assessment, each with distinct advantages and disadvantages.[1][] The choice of method depends on the specific requirements of the analysis, such as the need to identify unknown impurities or determine absolute purity.[5]
| Technique | Principle | Suitability for this compound | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | Excellent. Ideal for routine purity checks and quantification of non-volatile compounds. | High resolution, high sensitivity, robust, and widely available.[1][5] | Requires reference standards for impurity identification; relative quantification assumes similar detector response. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Moderate. Suitable only if the compound is thermally stable and sufficiently volatile. | Superior for analyzing volatile impurities (e.g., residual solvents).[6] | Potential for thermal degradation of the analyte; not suitable for non-volatile impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[7] | Excellent. Provides an orthogonal assessment of purity. | Determines absolute purity without a specific reference standard; provides structural confirmation.[7] | Lower sensitivity compared to HPLC; requires a certified internal standard and specialized expertise.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Excellent. Ideal for identifying unknown impurities. | Provides molecular weight information, aiding in the structural elucidation of impurities.[8] | More complex instrumentation; quantification can be less straightforward than UV detection. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Good. Suitable for rapid, qualitative checks of reaction progress. | Simple, fast, and inexpensive for a quick purity overview.[9] | Low resolution and sensitivity; primarily qualitative, not suitable for accurate quantification.[9] |
Conclusion
For routine and accurate quantitative purity assessment of synthesized this compound, Reversed-Phase HPLC is the recommended method due to its high resolution, sensitivity, and robustness. It provides reliable purity data based on peak area percentage, which is essential for quality control in research and development.[10] For a more comprehensive analysis, especially when dealing with novel impurities, coupling HPLC with Mass Spectrometry (LC-MS ) is invaluable for impurity identification. Furthermore, qNMR serves as a powerful orthogonal technique to determine absolute purity without the need for specific reference standards, confirming the results obtained by chromatographic methods.[7] A multi-faceted approach, employing HPLC for routine analysis and supplementing with LC-MS or qNMR when necessary, ensures the highest confidence in compound purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
Optimizing Suzuki Coupling of Bromopyrimidines: A Comparative Guide to Base Selection
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly in the construction of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals and functional materials. For the synthesis of substituted pyrimidines, the choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the efficacy of different bases in the Suzuki coupling of bromopyrimidines, supported by experimental data, to facilitate the selection of optimal reaction conditions.
The Crucial Role of the Base in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The primary role of the base is to facilitate the transmetalation step, which is often rate-limiting. This is generally proposed to occur via one of two main pathways:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II)-halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II)-halide complex to generate a palladium(II)-hydroxide species, which then undergoes reaction with the neutral boronic acid.
The operative pathway and the overall success of the reaction are highly dependent on the properties of the base, including its strength, solubility, and the nature of its counter-ion.
Comparative Performance of Different Bases
The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions.[1] Inorganic bases are the most commonly used in these couplings.[1]
Quantitative Data Summary
The following table summarizes the performance of various bases in the Suzuki coupling of different bromopyrimidine substrates. It is important to note that the reaction conditions are not identical across all examples; therefore, direct comparison of yields should be interpreted with caution.
| Bromopyrimidine Substrate | Boronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenyl boronic acid | K₃PO₄ | Pd(PPh₃)₄ | Toluene | 70-80 | 18-22 | 70 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenyl boronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | Toluene | 70-80 | 18-22 | 80 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenyl boronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [2] |
| 5-bromopyrimidine | Phenyl boronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | 92 | [3] |
| 2,4-dichloropyrimidine | Phenyl boronic acid | K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane | 150 (MW) | 0.5 | 98 | [4] |
| Solid-supported chloropyrimidine | Aryl boronic acid | KF (spray-dried) | Pd₂(dba)₃/P(t-Bu)₃ | THF | 50 | Overnight | Moderate | [5] |
| 2-bromopyridine | Phenyl boronic acid | Na₂CO₃ | Pd/C | iPrOH/H₂O | 80 | 1 | 95 | [6] |
| 2-bromopyridine | Phenyl boronic acid | K₂CO₃ | Pd/C | iPrOH/H₂O | 80 | 1 | 92 | [6] |
| 2-bromopyridine | Phenyl boronic acid | K₃PO₄ | Pd/C | iPrOH/H₂O | 80 | 1 | 85 | [6] |
| 2-bromopyridine | Phenyl boronic acid | NaOH | Pd/C | iPrOH/H₂O | 80 | 1 | 75 | [6] |
| 2-bromopyridine | Phenyl boronic acid | KOH | Pd/C | iPrOH/H₂O | 80 | 1 | 72 | [6] |
| 2-bromopyridine | Phenyl boronic acid | TEA | Pd/C | iPrOH/H₂O | 80 | 1 | 65 | [6] |
From the available data, it is evident that inorganic bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are generally effective for the Suzuki coupling of bromopyrimidines and related heteroaryl halides, often providing high yields.[4][6] Cesium carbonate, for instance, showed a higher yield compared to potassium phosphate under identical conditions for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[2] Fluoride bases like KF have also been successfully employed, particularly in solid-phase synthesis.[5] Organic bases such as triethylamine (TEA) tend to be less effective in these systems.[6]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of bromopyrimidines using different bases.
Protocol 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine using K₃PO₄ or Cs₂CO₃
This procedure is adapted from the work of Iqbal et al.[2]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Base (K₃PO₄ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Distilled Water
Procedure:
-
To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and Pd(PPh₃)₄ catalyst.
-
Add the solvent and stir the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.
-
Add the aryl boronic acid, the selected base, and distilled water to the reaction mixture.
-
Reflux the mixture at 70-80 °C for 18-22 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the mixture and separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 5-Bromopyrimidine using K₃PO₄
This procedure is a general method for the coupling of 5-bromopyrimidine.[3]
Materials:
-
5-bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium phosphate (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling of bromopyrimidines.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-4-(4-methylphenyl)pyrimidine: A Guide to Safety and Compliance
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-4-(4-methylphenyl)pyrimidine. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. Adherence to these procedures is critical for regulatory compliance.
Key Safety and Handling Data
A summary of critical data for handling and disposal, based on related compounds, is provided below. This information is vital for risk assessment prior to any handling or disposal activities.
| Property | Value/Information | Source |
| Chemical Category | Halogenated Organic Compound | |
| Potential Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage/irritation, May cause respiratory irritation. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Disposal Method | Incineration by a licensed hazardous waste disposal company. |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound and any contaminated materials.
Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe disposal.
-
Waste Identification: Treat all this compound waste, including contaminated items like gloves, wipes, and weighing paper, as halogenated organic waste .
-
Dedicated Container: Collect all waste containing this compound in a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.
-
Segregation: Do not mix halogenated waste with non-halogenated solvent waste. Keep acids and bases separate from this waste stream.
Container Labeling and Storage
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste". The label should also include the full chemical name, "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials. Ensure the container is kept closed except when adding waste.
Final Disposal
-
Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Institutional Protocols: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Do not attempt to dispose of this chemical in the regular trash or down the drain.
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear PPE: Don the appropriate PPE as described in section 1.0.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container. For liquid spills, use an inert absorbent material.
-
Cleanup: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.
-
Decontaminate: Decontaminate the area and any equipment used for cleanup.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 5-Bromo-4-(4-methylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-4-(4-methylphenyl)pyrimidine. The following procedures are based on the known hazards of structurally similar compounds and general best practices for laboratory safety. It is imperative to supplement this guide with a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Identification and Safety Precautions
Summary of Potential Hazards:
| Hazard Statement | Description | GHS Classification (based on analogs) |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2)[1][2] |
| H318/H319 | Causes serious eye damage/irritation | Serious Eye Damage/Eye Irritation (Category 1/2)[1][2] |
| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
Required Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or explosion.[3][4] |
| Hands | Chemically Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection against a wide range of chemicals.[3] Always inspect gloves for integrity before use and change them immediately upon contact with the chemical. |
| Body | Laboratory Coat | A flame-resistant Nomex® lab coat with a buttoned front is recommended.[3] It should fit properly to cover as much skin as possible. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required.[3][5] |
| Feet | Closed-toe Shoes | Shoes must cover the entire foot; open-toed shoes, sandals, and perforated shoes are not permitted in the laboratory.[3] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for laboratory safety and environmental compliance.
Standard Operating Procedure for Handling
The following workflow outlines the essential steps for safely handling this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
